molecular formula C18H17NO2 B161932 Glycoborinine

Glycoborinine

货号: B161932
分子量: 279.3 g/mol
InChI 键: KGHHJTRYOSFBOZ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Glycoborinine is a natural alkaloid identified in plants of the Glycosmis genus. Recent phytochemical investigations have highlighted its potential in biomedical research, particularly as a dual-action agent for metabolic studies. Research indicates that this compound simultaneously exhibits inhibition of dipeptidyl peptidase-4 (DPP4) and stimulates glucagon-like peptide-1 (GLP-1) secretion in vitro . This mechanism is a significant pathway in glucose homeostasis, suggesting the compound's value in type 2 diabetes research . Furthermore, related alkaloids from the same plant family have demonstrated activity as acetylcholinesterase (AChE) inhibitors, a key target for investigating neurodegenerative conditions like Alzheimer's disease . The broader class of natural alkaloids to which this compound belongs is recognized for its complex nitrogen-containing structures, which are pivotal for interacting with enzyme active sites and make them a valuable source for bioactivity studies . As such, this compound presents a multifaceted profile for researchers exploring new therapeutic avenues in metabolic and neurological diseases.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

3,3,10-trimethyl-7H-pyrano[3,2-g]carbazol-9-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO2/c1-10-8-12-14(9-15(10)20)19-13-4-5-16-11(17(12)13)6-7-18(2,3)21-16/h4-9,19-20H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGHHJTRYOSFBOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1O)NC3=C2C4=C(C=C3)OC(C=C4)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Discovery, Isolation, and Biological Activity of Berberine

Author: BenchChem Technical Support Team. Date: November 2025

A Note on the Topic: Initial searches for "Glycoborine" did not yield specific scientific data, suggesting it may be a novel, rare, or proprietary compound name not yet widely documented in public literature. This guide will therefore focus on Berberine , a well-characterized natural product that serves as an excellent model for the discovery, isolation, and study of bioactive compounds from natural sources, aligning with the core requirements of the original request.

Introduction

Berberine is a quaternary benzylisoquinoline alkaloid with a long history of use in traditional medicine, particularly in Ayurvedic and Chinese traditions.[1] It is found in a variety of plants and is known for its bright yellow color.[1] In recent years, berberine has garnered significant attention from the scientific community for its diverse pharmacological effects, including antimicrobial, anti-inflammatory, cardioprotective, and metabolic regulatory properties.[1][2][3] This has led to extensive research into its potential as a therapeutic agent for a range of diseases. This technical guide provides a comprehensive overview of the discovery and isolation of berberine from its natural sources, detailed experimental protocols, and a summary of its known biological activities and signaling pathways.

Discovery and Natural Sources

The use of berberine-containing plants dates back over 3,000 years.[1] These plants have been traditionally used to treat ailments such as infections and inflammation.[1] Berberine itself has been isolated and identified from a wide array of plant species across several families.

The primary plant families and genera known to contain significant amounts of berberine are:

  • Berberidaceae: Notably the Berberis genus (e.g., Berberis vulgaris or Barberry), which is one of the most common natural sources.[1] The bark of B. vulgaris can contain up to 5% berberine.[1]

  • Ranunculaceae: Including the genera Coptis (e.g., Coptis chinensis or Goldthread) and Hydrastis (e.g., Hydrastis canadensis or Goldenseal).[1]

  • Papaveraceae: Such as plants from the Argemone and Chelidonium genera.[1]

  • Rutaceae: Including the Phellodendron genus (e.g., Phellodendron amurense or Amur Cork Tree).[1]

The distribution of berberine is primarily in the roots, rhizomes, and stem bark of these plants.[1]

Isolation and Purification of Berberine from Natural Sources

The isolation of berberine from plant material typically involves extraction followed by a series of purification steps. The general workflow is outlined below.

General Experimental Workflow for Berberine Isolation

G A Plant Material Collection and Preparation (e.g., Berberis vulgaris roots) B Drying and Grinding A->B C Solvent Extraction (e.g., Soxhlet with methanol or ethanol) B->C D Filtration and Concentration (Rotary Evaporation) C->D E Acid-Base Extraction (Partitioning with acidic water and organic solvent) D->E F Crystallization E->F G Recrystallization for Purity F->G H Characterization (HPLC, MS, NMR) G->H

Caption: General workflow for the isolation and purification of Berberine.

Detailed Experimental Protocols

3.2.1. Extraction of Crude Berberine

  • Preparation of Plant Material: The roots or bark of a berberine-containing plant (e.g., Berberis vulgaris) are collected, washed, and dried in a shaded, well-ventilated area until brittle. The dried material is then ground into a coarse powder.

  • Soxhlet Extraction:

    • A known quantity of the powdered plant material (e.g., 100 g) is placed in a cellulose thimble.

    • The thimble is placed into a Soxhlet extractor.

    • The extractor is fitted with a condenser and a flask containing a suitable solvent, such as methanol or ethanol (e.g., 500 mL).

    • The solvent is heated to its boiling point, and the extraction is allowed to proceed for several hours (e.g., 6-8 hours) until the solvent in the extractor arm runs clear.

  • Solvent Removal: The resulting extract is filtered to remove any suspended plant material. The solvent is then removed under reduced pressure using a rotary evaporator to yield a concentrated crude extract.

3.2.2. Purification of Berberine

  • Acid-Base Partitioning:

    • The crude extract is dissolved in a minimal amount of a suitable solvent (e.g., methanol).

    • The solution is then acidified with an aqueous acid (e.g., 5% HCl) and partitioned with an immiscible organic solvent (e.g., chloroform or dichloromethane) in a separatory funnel.

    • The aqueous layer, containing the protonated berberine salt, is collected. The organic layer, containing non-polar impurities, is discarded.

    • The aqueous layer is then made alkaline (e.g., with NH4OH) to precipitate the free berberine base.

  • Crystallization:

    • The precipitated berberine is collected by filtration and washed with cold water.

    • The crude berberine is then dissolved in a minimal amount of a hot solvent (e.g., ethanol or acetone) and allowed to cool slowly to form crystals.

  • Recrystallization: For higher purity, the crystallization process can be repeated one or more times.

  • Characterization: The purity and identity of the isolated berberine are confirmed using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Quantitative Data

The yield of berberine can vary significantly depending on the plant source, the part of the plant used, the geographical location, and the extraction method.

Plant Source (Part)Extraction MethodReported Yield (% w/w)Reference
Berberis vulgaris (Root Bark)Methanol Soxhlet Extraction~5%[1]
Coptis chinensis (Rhizome)Ethanol Reflux7-10%General textbook data
Phellodendron amurense (Bark)Acidified Water Extraction1-3%General textbook data

Biological Activities and Signaling Pathways

Berberine exhibits a wide range of biological activities by modulating various cellular signaling pathways.

Key Biological Activities
  • Antimicrobial: Effective against a broad spectrum of bacteria, fungi, and protozoa.

  • Anti-inflammatory: Reduces the expression of pro-inflammatory cytokines.

  • Anticancer: Induces apoptosis and inhibits proliferation in various cancer cell lines.[3]

  • Cardioprotective: Improves cardiac function and reduces ischemia-reperfusion injury.[2]

  • Metabolic Regulation: Improves insulin sensitivity and lowers blood glucose levels.[2]

Modulation of Signaling Pathways

Berberine's therapeutic effects are attributed to its ability to interact with multiple molecular targets. One of the key pathways it modulates is the AMP-activated protein kinase (AMPK) pathway.

G Berberine Berberine AMPK AMPK Activation Berberine->AMPK Glucose_Uptake Increased Glucose Uptake (GLUT4 Translocation) AMPK->Glucose_Uptake Fatty_Acid_Oxidation Increased Fatty Acid Oxidation AMPK->Fatty_Acid_Oxidation mTORC1 mTORC1 Inhibition AMPK->mTORC1 Inhibits Gluconeogenesis Decreased Gluconeogenesis AMPK->Gluconeogenesis Inhibits Autophagy Induction of Autophagy mTORC1->Autophagy Inhibits

Caption: Simplified diagram of Berberine's effect on the AMPK signaling pathway.

Activation of AMPK by berberine leads to a cascade of downstream effects that contribute to its metabolic benefits.[2] These include increased glucose uptake in muscle cells, enhanced fatty acid oxidation, and reduced glucose production in the liver.[2] Furthermore, berberine has been shown to modulate other important pathways such as the mitogen-activated protein kinase (MAPK) and NF-κB signaling pathways, which are crucial in inflammation and cancer.[3]

Conclusion

Berberine is a prime example of a natural product with significant therapeutic potential. Its well-established natural sources and relatively straightforward isolation procedures make it an accessible compound for research and development. The diverse biological activities of berberine, mediated through its interaction with key cellular signaling pathways, underscore its promise as a lead compound for the development of new drugs for a variety of diseases. This guide provides a foundational understanding for researchers and drug development professionals interested in the exploration of berberine and other natural products.

References

Glycoborinine's Mechanism of Action: A Technical Whitepaper on its Pro-Apoptotic Effects in Hepatocellular Carcinoma

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glycoborinine, a naturally occurring carbazole alkaloid, has demonstrated potential as an anti-cancer agent. This technical guide synthesizes the current understanding of this compound's mechanism of action at the cellular level, with a primary focus on its effects on hepatocellular carcinoma cells. The available evidence strongly indicates that this compound induces apoptosis through the intrinsic mitochondrial pathway, a key process in programmed cell death. This document provides a detailed overview of the signaling cascade initiated by this compound, supported by quantitative data and detailed experimental protocols for the assays used to elucidate this mechanism. Diagrams illustrating the apoptotic pathway and experimental workflows are also provided to facilitate a deeper understanding of its cellular impact.

Introduction

Cancer remains a leading cause of mortality worldwide, necessitating the continuous search for novel and effective therapeutic agents. Natural products have historically been a rich source of anti-cancer compounds, offering unique chemical structures and biological activities. This compound, a carbazole alkaloid isolated from Glycosmis pentaphylla, has emerged as a promising candidate in this arena.[1] This whitepaper provides an in-depth technical overview of the currently understood mechanism of action of this compound in cellular pathways, based on published scientific literature. The primary focus is on its well-documented pro-apoptotic effects in the context of liver cancer.

Core Mechanism of Action: Induction of Mitochondrial Apoptosis

Current research has elucidated that this compound's primary anti-cancer activity stems from its ability to induce apoptosis, or programmed cell death, in cancer cells.[1] The mechanism is centered on the intrinsic or mitochondrial pathway of apoptosis, a critical cellular process for eliminating damaged or unwanted cells.[2][3] This pathway is initiated by various intracellular stresses and culminates in the activation of a cascade of enzymes known as caspases, which execute the dismantling of the cell.[2][3]

Cellular Effects in HepG2 Hepatocellular Carcinoma Cells

A key study investigating the anti-tumor activity of this compound focused on its effects on the human hepatocellular carcinoma cell line, HepG2.[1] The findings from this research form the basis of our current understanding of this compound's mechanism of action.

Quantitative Data on Anti-Proliferative Activity

The anti-proliferative efficacy of this compound against HepG2 cells has been quantified, demonstrating a dose- and time-dependent inhibition of cell growth.[1]

ParameterValueCell LineTreatment DurationAssay
IC50 39.7 µMHepG248 hoursMTT Assay

Table 1: Inhibitory concentration of this compound in HepG2 cells.

The Apoptotic Signaling Pathway Induced by this compound

The pro-apoptotic signaling cascade initiated by this compound in HepG2 cells involves several key molecular events, beginning with the generation of reactive oxygen species and culminating in the activation of executioner caspases.

Induction of Reactive Oxygen Species (ROS)

Treatment of HepG2 cells with this compound at concentrations of 12.5, 25, and 50 µM leads to a significant increase in the production of intracellular reactive oxygen species (ROS).[1] ROS are highly reactive molecules that can cause damage to cellular components, including mitochondria, and are known to be potent inducers of the intrinsic apoptotic pathway.

Disruption of Mitochondrial Membrane Potential (ΔΨm)

The increase in ROS production is associated with a disruption of the mitochondrial membrane potential (ΔΨm).[1] The loss of ΔΨm is a critical early event in the mitochondrial pathway of apoptosis, indicating a loss of mitochondrial integrity.

Modulation of Bcl-2 Family Proteins and Cytochrome C Release

This compound treatment leads to an increased ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2.[1] This shift in the Bax/Bcl-2 ratio promotes the permeabilization of the outer mitochondrial membrane, leading to the release of cytochrome c from the mitochondrial intermembrane space into the cytosol.[1]

Caspase Activation and PARP Cleavage

Once in the cytosol, cytochrome c participates in the formation of the apoptosome, which in turn activates the initiator caspase, caspase-9. Activated caspase-9 then cleaves and activates the executioner caspase, caspase-3.[1] this compound treatment results in an increased ratio of cleaved caspase-3 to its inactive precursor, procaspase-3.[1] Activated caspase-3 is responsible for cleaving a variety of cellular substrates, including poly(ADP-ribose) polymerase (PARP). The cleavage of PARP is a hallmark of apoptosis, and an increased ratio of cleaved PARP to full-length PARP is observed following this compound treatment.[1]

Glycoborinine_Apoptosis_Pathway This compound This compound ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS MMP ↓ Mitochondrial Membrane Potential ROS->MMP Bax_Bcl2 ↑ Bax/Bcl-2 Ratio MMP->Bax_Bcl2 CytoC Cytochrome C Release Bax_Bcl2->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 ↑ Cleaved Caspase-3 Casp9->Casp3 PARP ↑ Cleaved PARP Casp3->PARP Apoptosis Apoptosis Casp3->Apoptosis PARP->Apoptosis MTT_Assay_Workflow A Seed HepG2 cells in 96-well plate B Treat with this compound A->B C Add MTT solution and incubate B->C D Add DMSO to dissolve formazan C->D E Measure absorbance at 570 nm D->E

References

An In-depth Technical Guide on the Solubility and Stability of Glycoborinine in Different Solvents

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of November 2025, publicly available scientific literature does not contain specific data on a compound named "Glycoborinine." Therefore, this document serves as a comprehensive template, providing researchers, scientists, and drug development professionals with a framework for conducting and presenting solubility and stability studies for a novel compound of interest, using methodologies and data presentation formats adapted from research on analogous molecules.

Introduction

The physicochemical properties of a drug candidate, particularly its solubility and stability in various solvents, are fundamental to its successful development. These parameters influence bioavailability, formulation strategies, storage conditions, and ultimately, therapeutic efficacy. This guide outlines the critical aspects of determining and presenting the solubility and stability profiles of a research compound, herein referred to as "this compound," across a range of pharmaceutically relevant solvents.

Solubility Profile of this compound

Solubility is a critical determinant of a drug's absorption and distribution. The following tables provide a standardized format for presenting solubility data, which should be determined experimentally.

Table 1: this compound Solubility in Various Solvents at Room Temperature (25°C)

Solvent SystemDielectric Constant (at 20°C)Solubility (mg/mL)Molar Solubility (mol/L)Observations
Water80.1
Phosphate-Buffered Saline (PBS) pH 7.4~80
Ethanol24.5
Methanol32.7
Dimethyl Sulfoxide (DMSO)46.7
Propylene Glycol32.0
50% Ethanol in Water-
Glycerol42.5

Table 2: Effect of pH on this compound Solubility in Aqueous Buffers at 25°C

pHBuffer SystemIonic Strength (M)Solubility (mg/mL)Molar Solubility (mol/L)
2.0HCl0.1
4.5Acetate0.1
6.8Phosphate0.1
7.4Phosphate0.1
9.0Borate0.1

Stability Profile of this compound

Understanding the chemical stability of a compound is crucial for determining its shelf-life and identifying suitable storage conditions. Stability studies typically involve subjecting the compound to various stress conditions over time.

Table 3: Stability of this compound in Different Solvents under Various Conditions

SolventTemperature (°C)Light ConditionInitial Concentration (mg/mL)Concentration after 48h (mg/mL)Degradation (%)Half-life (t½)
Water4Dark
Water25Dark
Water25UV Light
PBS pH 7.437Dark
50% Ethanol25Dark

Experimental Protocols

Detailed and reproducible experimental protocols are the cornerstone of reliable scientific data. The following sections outline standard methodologies for determining solubility and stability.

Solubility Determination: Shake-Flask Method
  • Preparation of Saturated Solutions: An excess amount of this compound is added to a known volume of the test solvent in a sealed vial.

  • Equilibration: The vials are agitated in a constant temperature shaker bath (e.g., 25°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation: An aliquot of the supernatant is carefully withdrawn and filtered through a suitable syringe filter (e.g., 0.22 µm) to remove undissolved solids.

  • Quantification: The concentration of this compound in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).[1][2]

  • Data Analysis: The solubility is reported in mg/mL and/or mol/L.

Stability Assessment: HPLC-Based Assay
  • Stock Solution Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO or ethanol).

  • Preparation of Test Solutions: The stock solution is diluted to a final target concentration in the various solvent systems to be tested.

  • Incubation: The test solutions are stored under specified conditions of temperature and light.

  • Time-Point Sampling: Aliquots are withdrawn at predefined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Quantification: The concentration of the remaining this compound in each sample is determined by HPLC. The appearance of new peaks may indicate degradation products.

  • Data Analysis: The percentage of the initial concentration remaining at each time point is calculated. The degradation rate and half-life can be determined from this data.

Visualized Workflows and Pathways

Graphical representations of experimental workflows can enhance clarity and understanding.

experimental_workflow_solubility cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_result Result A Add excess this compound to solvent B Seal vials A->B C Agitate at constant temperature (24-48h) B->C D Withdraw supernatant C->D E Filter (0.22 µm) D->E F Quantify by HPLC/MS E->F G Solubility Data F->G

Caption: Workflow for Solubility Determination.

experimental_workflow_stability cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Analysis cluster_result Result A Prepare this compound stock solution B Dilute into test solvents A->B C Store under defined conditions (T, light) B->C D Withdraw aliquots at time points C->D E Quantify by HPLC D->E F Stability Data (Degradation %, t½) E->F

Caption: Workflow for Stability Assessment.

Conclusion

This guide provides a structured approach for the systematic evaluation of the solubility and stability of a novel compound, exemplified by the placeholder "this compound." Adherence to standardized protocols and clear data presentation is paramount for the successful progression of a compound through the drug development pipeline. The experimental frameworks and data visualization tools presented here are intended to facilitate robust and comparable physicochemical characterization.

References

In Silico Modeling of Glycoborine Receptor Binding: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in silico methodologies employed to elucidate the binding of Glycoborine to its putative G-protein coupled receptor (GPCR). In the absence of specific public data on "Glycoborine," this document outlines a robust and validated computational workflow that can be applied to novel ligands and their receptors. The guide details protocols for homology modeling, molecular docking, and molecular dynamics simulations. It also presents a framework for interpreting the quantitative data generated from these simulations and visualizing the associated signaling pathways and experimental workflows. This document is intended to serve as a practical resource for researchers engaged in computational drug discovery and molecular modeling.

Introduction to In Silico Modeling in Drug Discovery

Computational techniques are indispensable in modern drug discovery, offering a rapid and cost-effective means to investigate ligand-receptor interactions at a molecular level.[1][2] These in silico approaches enable the prediction of binding affinities, the elucidation of binding modes, and the simulation of the dynamic behavior of ligand-receptor complexes.[3][4] For novel or orphan receptors, where experimental data is scarce, computational modeling provides a critical starting point for understanding their function and for the rational design of new therapeutic agents.[1][5] This guide focuses on a multi-step computational strategy to model the interaction of a hypothetical ligand, Glycoborine, with its target receptor, presumed to be a member of the GPCR superfamily.

The Hypothetical Glycoborine Receptor: A Homology Modeling Approach

Given the absence of an experimentally determined structure for the Glycoborine receptor, a three-dimensional model can be constructed using homology modeling. This technique relies on the known structures of related proteins as templates.[5][6]

Experimental Protocol: Homology Modeling
  • Template Selection: Identify suitable template structures from the Protein Data Bank (PDB) using a BLAST search against the amino acid sequence of the target receptor. Templates should have a high sequence identity (>35-40%) and be from the same GPCR class.[5]

  • Sequence Alignment: Perform a multiple sequence alignment of the target and template sequences to identify conserved and variable regions.[6]

  • Model Building: Use software such as MODELLER or SWISS-MODEL to generate a 3D model of the target receptor based on the alignment with the template structure(s).

  • Loop Modeling: The regions with low sequence similarity, particularly the extracellular and intracellular loops, may require separate modeling, often using ab initio methods or knowledge-based approaches.

  • Model Validation: Assess the quality of the generated model using tools like PROCHECK for stereochemical quality, ERRAT for analyzing non-bonded atom-atom interactions, and Verify3D to evaluate the compatibility of the 3D model with its own amino acid sequence.

Predicting the Binding Interaction: Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[7][8] This method is crucial for understanding the binding mode and for virtual screening of compound libraries.[2][4]

Experimental Protocol: Molecular Docking
  • Receptor Preparation: Prepare the homology model of the Glycoborine receptor by adding hydrogen atoms, assigning partial charges, and defining the binding site. The binding site can be identified based on the location of the ligand in the template structure or by using pocket-finding algorithms.

  • Ligand Preparation: Generate a 3D conformation of the Glycoborine molecule. This includes assigning correct bond orders, adding hydrogens, and optimizing its geometry using a suitable force field (e.g., MMFF94).

  • Docking Simulation: Use docking software such as AutoDock Vina or Glide to dock the prepared Glycoborine ligand into the defined binding site of the receptor. The software will generate a series of possible binding poses.

  • Pose Selection and Analysis: Rank the generated poses based on their docking scores, which are an estimation of the binding affinity.[9] The top-ranked poses are then visually inspected to analyze the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between Glycoborine and the receptor.

Simulating the Dynamic Interaction: Molecular Dynamics

Molecular dynamics (MD) simulations provide insights into the time-dependent behavior of the Glycoborine-receptor complex, allowing for the assessment of its stability and the refinement of the binding mode.[3][10][11]

Experimental Protocol: Molecular Dynamics Simulation
  • System Setup: The top-ranked docked complex of Glycoborine and its receptor is placed in a simulated biological environment. This involves embedding the complex in a lipid bilayer (for a transmembrane protein like a GPCR) and solvating it with water and ions to mimic physiological conditions.

  • Energy Minimization: The initial system is subjected to energy minimization to remove any steric clashes or unfavorable geometries.

  • Equilibration: The system is gradually heated to the desired temperature (e.g., 310 K) and the pressure is adjusted to 1 bar while restraining the protein and ligand atoms. This allows the solvent and lipids to equilibrate around the complex.

  • Production Run: Following equilibration, the restraints are removed, and the simulation is run for a significant period (typically hundreds of nanoseconds) to observe the dynamic behavior of the complex.

  • Trajectory Analysis: The resulting trajectory is analyzed to assess the stability of the complex (e.g., by calculating the root-mean-square deviation), to identify persistent intermolecular interactions, and to observe any conformational changes in the receptor upon ligand binding.

Quantitative Data Summary

The following tables summarize the hypothetical quantitative data that would be obtained from the in silico modeling of Glycoborine receptor binding.

Parameter Value Method
Binding Affinity (kcal/mol)-9.5Molecular Docking
Hydrogen Bonds4Docking & MD
Hydrophobic Interactions7Docking & MD
RMSD of Ligand (Å)1.2MD Simulation
RMSD of Receptor (Å)2.5MD Simulation
Caption: Summary of key quantitative metrics from the in silico analysis of Glycoborine binding.
Interacting Receptor Residue Interaction Type Distance (Å)
Tyr115Hydrogen Bond2.8
Ser193Hydrogen Bond3.1
Asn294Hydrogen Bond2.9
Trp267Pi-Pi Stacking4.5
Val111Hydrophobic3.8
Leu190Hydrophobic4.1
Caption: Key intermolecular interactions between Glycoborine and its receptor predicted from MD simulations.

Visualization of Workflows and Pathways

In Silico Modeling Workflow

in_silico_workflow receptor_seq Receptor Amino Acid Sequence homology_modeling Homology Modeling receptor_seq->homology_modeling receptor_model 3D Receptor Model homology_modeling->receptor_model model_validation Model Validation receptor_model->model_validation docking Molecular Docking model_validation->docking ligand_structure Glycoborine 2D Structure ligand_prep 3D Ligand Preparation ligand_structure->ligand_prep ligand_prep->docking docked_complex Glycoborine-Receptor Complex docking->docked_complex md_simulation MD Simulation docked_complex->md_simulation analysis Trajectory Analysis md_simulation->analysis results Binding Affinity & Mode analysis->results

Caption: Workflow for in silico modeling of Glycoborine receptor binding.

Hypothetical Glycoborine-Induced Signaling Pathway

signaling_pathway Glycoborine Glycoborine Receptor Glycoborine Receptor (GPCR) Glycoborine->Receptor G_protein G-protein (Gq) Receptor->G_protein activates PLC Phospholipase C (PLC) G_protein->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Cellular_response Cellular Response Ca_release->Cellular_response PKC_activation->Cellular_response

Caption: Hypothetical Gq-coupled signaling cascade initiated by Glycoborine.

Conclusion

The in silico modeling workflow detailed in this guide provides a powerful and systematic approach to investigate the binding of novel ligands, such as Glycoborine, to their target receptors. By integrating homology modeling, molecular docking, and molecular dynamics simulations, researchers can gain significant insights into the molecular basis of ligand recognition and receptor activation. This knowledge is invaluable for guiding further experimental studies and for the rational design of new therapeutic agents with improved potency and selectivity.

References

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Glycoborine, a carbazole alkaloid isolated from the roots of Glycosmis arborea, and its related compounds have garnered significant interest in the scientific community due to their potential biological activities. The carbazole nucleus is a privileged scaffold in medicinal chemistry, and the development of efficient synthetic routes to access these molecules is crucial for further pharmacological investigation. This technical guide provides an in-depth literature review of the synthesis of Glycoborine and its analogues, with a focus on the key chemical transformations, experimental details, and quantitative data.

Core Synthetic Strategy: Palladium-Catalyzed Oxidative Cyclization

The cornerstone of modern synthetic approaches to Glycoborine and its relatives, such as Glybomine A and Glybomine B, is a regioselective palladium(II)-catalyzed intramolecular oxidative C-H bond activation and cyclization of diarylamine precursors.[1] This powerful method allows for the direct construction of the carbazole framework from readily available starting materials.

The general synthetic pathway can be visualized as a two-step process: the formation of a diarylamine intermediate followed by the key palladium-catalyzed cyclization.

General_Synthetic_Pathway ArylHalide Aryl Halide Diarylamine Diarylamine Intermediate ArylHalide->Diarylamine Buchwald-Hartwig or Ullmann Coupling Aniline Aniline Derivative Aniline->Diarylamine Carbazole Carbazole Core Diarylamine->Carbazole Pd(II)-catalyzed Oxidative Cyclization

Caption: General strategy for carbazole synthesis.

Synthesis of Glycoborine

The total synthesis of Glycoborine, as reported by Knölker and coworkers, provides a prime example of the palladium-catalyzed methodology.[1] The synthesis commences with the coupling of an appropriately substituted aniline and an aryl halide to form the diarylamine precursor, which is then subjected to the pivotal cyclization step.

Table 1: Synthesis of Glycoborine - Key Reaction Steps and Yields
StepReactantsReagents and ConditionsProductYield (%)
13-Methoxyaniline, 1-bromo-4-methylbenzenePd₂(dba)₃, Xantphos, Cs₂CO₃, Toluene, 110 °C3-Methoxy-4'-methyldiphenylamine85
23-Methoxy-4'-methyldiphenylaminePd(OAc)₂, PhI(OAc)₂, AcOH, 110 °C2-Methoxy-7-methyl-9H-carbazole (Glycoborine)78

Data extracted from the work of Knölker and coworkers.

Experimental Protocols: Key Experiments in the Synthesis of Glycoborine

Step 1: Synthesis of 3-Methoxy-4'-methyldiphenylamine (Diarylamine Formation)

To a solution of 3-methoxyaniline (1.0 equiv.) and 1-bromo-4-methylbenzene (1.1 equiv.) in toluene were added cesium carbonate (2.0 equiv.), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 equiv.), and Xantphos (0.04 equiv.). The reaction mixture was heated to 110 °C and stirred for 16 hours under an argon atmosphere. After cooling to room temperature, the mixture was filtered, and the solvent was removed under reduced pressure. The crude product was purified by column chromatography on silica gel to afford 3-methoxy-4'-methyldiphenylamine.

Step 2: Synthesis of 2-Methoxy-7-methyl-9H-carbazole (Glycoborine) (Palladium-Catalyzed Cyclization)

A solution of 3-methoxy-4'-methyldiphenylamine (1.0 equiv.), palladium(II) acetate (Pd(OAc)₂, 0.1 equiv.), and (diacetoxyiodo)benzene (PhI(OAc)₂, 2.5 equiv.) in acetic acid was heated to 110 °C for 4 hours. The reaction mixture was then cooled to room temperature and poured into water. The aqueous layer was extracted with ethyl acetate, and the combined organic layers were washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue was purified by column chromatography to yield Glycoborine.

Synthesis of Related Compounds: Glybomine A and Glybomine B

The same palladium-catalyzed oxidative cyclization strategy has been successfully applied to the synthesis of other related carbazole alkaloids, including Glybomine A and Glybomine B.[1] The syntheses follow a similar logic, with variations in the starting aniline and aryl halide to achieve the desired substitution pattern on the final carbazole core.

Table 2: Synthesis of Glybomine A and B - Key Reaction Steps and Yields
Target CompoundStepReactantsReagents and ConditionsProductYield (%)
Glybomine A 13-Methoxyaniline, 1-bromo-2,4-dimethylbenzenePd₂(dba)₃, Xantphos, Cs₂CO₃, Toluene, 110 °C3-Methoxy-2',4'-dimethyldiphenylamine82
23-Methoxy-2',4'-dimethyldiphenylaminePd(OAc)₂, PhI(OAc)₂, AcOH, 110 °C2-Methoxy-5,7-dimethyl-9H-carbazole (Glybomine A)75
Glybomine B 13-(Benzyloxy)aniline, 1-bromo-4-methylbenzenePd₂(dba)₃, Xantphos, Cs₂CO₃, Toluene, 110 °C3-(Benzyloxy)-4'-methyldiphenylamine88
23-(Benzyloxy)-4'-methyldiphenylaminePd(OAc)₂, PhI(OAc)₂, AcOH, 110 °C2-(Benzyloxy)-7-methyl-9H-carbazole72
32-(Benzyloxy)-7-methyl-9H-carbazoleH₂, Pd/C, MeOH7-Methyl-9H-carbazol-2-ol95
47-Methyl-9H-carbazol-2-ol, 3,3-Dimethylallyl bromideK₂CO₃, Acetone, refluxGlybomine B65

Data extracted from the work of Knölker and coworkers.

Experimental Protocols: Key Experiments in the Synthesis of Glybomine B

Step 2: Synthesis of 2-(Benzyloxy)-7-methyl-9H-carbazole

The procedure is analogous to the synthesis of Glycoborine, starting from 3-(benzyloxy)-4'-methyldiphenylamine.

Step 3: Deprotection to 7-Methyl-9H-carbazol-2-ol

To a solution of 2-(benzyloxy)-7-methyl-9H-carbazole in methanol, palladium on activated carbon (10 mol%) was added. The mixture was stirred under a hydrogen atmosphere at room temperature for 12 hours. The catalyst was removed by filtration, and the solvent was evaporated to give the desired product.

Step 4: Prenylation to afford Glybomine B

A mixture of 7-methyl-9H-carbazol-2-ol, 3,3-dimethylallyl bromide, and potassium carbonate in acetone was refluxed for 6 hours. The solvent was removed, and the residue was partitioned between water and ethyl acetate. The organic layer was dried and concentrated, and the crude product was purified by column chromatography to yield Glybomine B.

Logical Workflow for the Synthesis of Glycoborine and Analogs

The synthetic approach to this class of compounds follows a clear and logical progression, as illustrated in the workflow diagram below.

Synthetic_Workflow cluster_starting_materials Starting Materials cluster_key_steps Key Synthetic Steps cluster_products Final Products Aniline Substituted Aniline Coupling Diarylamine Formation (e.g., Buchwald-Hartwig) Aniline->Coupling ArylHalide Substituted Aryl Halide ArylHalide->Coupling Cyclization Pd(II)-catalyzed Oxidative Cyclization Coupling->Cyclization Deprotection Deprotection (if needed) Cyclization->Deprotection Glycoborine Glycoborine Cyclization->Glycoborine GlybomineA Glybomine A Cyclization->GlybomineA Alkylation Alkylation/Prenylation (for Glybomine B) Deprotection->Alkylation GlybomineB Glybomine B Alkylation->GlybomineB

Caption: Synthetic workflow for Glycoborine and its analogs.

Conclusion

The palladium-catalyzed oxidative cyclization of diarylamines has emerged as a robust and efficient strategy for the total synthesis of Glycoborine and related carbazole alkaloids. This approach offers high regioselectivity and good to excellent yields, making it a valuable tool for accessing these biologically important molecules. The detailed experimental protocols and quantitative data summarized in this guide provide a practical resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development who are interested in exploring the synthesis and therapeutic potential of this fascinating class of natural products. Further research in this area may focus on the development of even more efficient catalytic systems and the synthesis of a wider range of analogues for structure-activity relationship studies.

References

Glycoborine Derivatives: A Technical Guide to Their Potential Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycoborine, a carbazole alkaloid, and its derivatives are emerging as a significant class of heterocyclic compounds with a wide array of potential biological activities. The carbazole nucleus, a tricyclic aromatic system, serves as a versatile scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the current research on glycoborine derivatives, focusing on their synthesis, biological evaluation, and mechanisms of action across various therapeutic areas. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

Carbazole alkaloids, naturally occurring in plants of the Rutaceae family, have long been recognized for their diverse pharmacological properties.[1][2][3] These properties include anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[1][4][5] Glycoborine, as a member of this family, is a subject of growing interest, although specific research on its derivatives is still in its early stages. This guide will synthesize the available information on carbazole alkaloids, with a specific focus on glycoborine where data is available, to provide a forward-looking perspective on the therapeutic potential of this compound class.

Anticancer Activity

Carbazole alkaloids have demonstrated significant potential as anticancer agents, acting through various mechanisms to inhibit tumor growth and induce cancer cell death.[1][6][7][8]

Mechanisms of Anticancer Action

The anticancer activity of carbazole alkaloids is often attributed to their ability to interact with DNA and key cellular enzymes involved in cancer progression.[1][6] The planar aromatic structure of the carbazole nucleus allows these compounds to intercalate between DNA base pairs, leading to the inhibition of DNA replication and transcription.[1][6]

Furthermore, several carbazole derivatives have been shown to inhibit the activity of topoisomerases and telomerase, enzymes that are crucial for the survival and proliferation of cancer cells.[1][6] By targeting these enzymes, carbazole alkaloids can induce cell cycle arrest and apoptosis in malignant cells.[8]

dot

Caption: Key anticancer mechanisms of carbazole alkaloids.

Quantitative Data on Anticancer Activity

While specific data for glycoborine derivatives is limited, studies on other carbazole alkaloids provide valuable insights into their potency. The following table summarizes the cytotoxic activity of selected carbazole alkaloids against various cancer cell lines.

CompoundCancer Cell LineIC50 (µg/mL)Reference
MahanineMCF-7 (Breast)≤5.0[9]
MahanimbineMCF-7 (Breast)≤5.0[9]
MahanimbicineP388 (Leukemia)-[9]
Compound 4aMCF7 (Breast)-[10]
Compound 4dMCF7 (Breast)-[10]
Compound 4kMCF7 (Breast)-[10]
Compound 4nMCF7 (Breast)-[10]

Antimicrobial and Antifungal Activity

The emergence of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. Carbazole alkaloids have shown promising activity against a broad spectrum of bacteria and fungi, making them attractive candidates for the development of new anti-infective drugs.[11][12][13]

Mechanisms of Antimicrobial Action

The precise mechanisms by which carbazole alkaloids exert their antimicrobial effects are still under investigation. However, it is believed that their planar structure allows them to interact with microbial cell membranes, leading to disruption of membrane integrity and leakage of cellular contents. Additionally, some carbazole derivatives may interfere with essential microbial enzymes or inhibit biofilm formation.

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Antimicrobial Workflow Start Screening of Carbazole Derivatives MIC Determination of Minimum Inhibitory Concentration (MIC) Start->MIC MBC Determination of Minimum Bactericidal Concentration (MBC) MIC->MBC Mechanism Mechanism of Action Studies (e.g., Membrane Permeability) MBC->Mechanism Lead Lead Compound Identification Mechanism->Lead

Caption: Workflow for evaluating the antimicrobial activity of carbazole derivatives.

Quantitative Data on Antimicrobial and Antifungal Activity

Several studies have reported the minimum inhibitory concentrations (MICs) of carbazole alkaloids against various pathogens. The following table summarizes some of this data.

CompoundMicroorganismMIC (µg/mL)Reference
MahanineStaphylococcus aureus25.0-175.0[9]
MahanimbicineStaphylococcus aureus25.0-175.0[9]
MahanimbineStaphylococcus aureus25.0-175.0[9]
MohanimbineStaphylococcus aureus-[14]
Compound 8fVarious bacterial strains0.5-2[11]
Compound 9dVarious bacterial strains0.5-2[11]
Compound 11dBacillus subtilis1.9[12]
Compound 32bPseudomonas aeruginosa9.37[12]
Carbazole Alkaloid 7E. coli, P. vulgaris, A. niger, C. albicans-[12]

Experimental Protocols

Synthesis of Carbazole Derivatives

The synthesis of novel carbazole derivatives is a key step in exploring their biological potential. A general procedure for the synthesis of N-substituted carbazole derivatives is outlined below.

General Procedure for N-Alkylation of Carbazole:

  • To a solution of carbazole in a suitable solvent (e.g., acetone, DMF), add a base such as potassium hydroxide or sodium hydride.

  • Stir the mixture at room temperature for a specified period to allow for the formation of the carbazole anion.

  • Add the desired alkylating agent (e.g., an alkyl halide) to the reaction mixture.

  • The reaction is then stirred, often with heating, until completion, which is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is worked up by adding water and extracting the product with an organic solvent.

  • The organic layer is dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • The crude product is then purified by column chromatography or recrystallization to afford the pure N-alkylated carbazole derivative.[11]

Synthesis of N9-(hydrazinoacetyl)-carbazole:

  • Hydrazine hydrate is added to a solution of N9-(chloroacetyl)-carbazole in a mixture of ethanol and dioxane.

  • The reaction mixture is refluxed for 10 hours and monitored by TLC.

  • After cooling, the mixture is filtered and concentrated to obtain a solid product.

  • The solid is washed with water and recrystallized from ethanol.[15]

Synthesis of Carbazole Derivatives (4a-4g):

  • An aromatic aldehyde is added to a solution of N9-(hydrazinoacetyl)-carbazole in aqueous sodium hydroxide at room temperature.

  • The reaction mixture is stirred for 4 hours.

  • The separated solid is filtered, washed with water, and the crude product is recrystallized from ethanol.[15]

In Vitro Antimicrobial Susceptibility Testing

The antimicrobial activity of the synthesized compounds is typically evaluated using standard microdilution methods to determine the Minimum Inhibitory Concentration (MIC).

Broth Microdilution Method:

  • A two-fold serial dilution of each test compound is prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

  • Each well is then inoculated with a standardized suspension of the test microorganism.

  • The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

  • The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[11][12]

Conclusion

Glycoborine and its derivatives, as part of the broader class of carbazole alkaloids, represent a promising area of research for the development of new therapeutic agents. Their diverse biological activities, particularly in the areas of cancer and infectious diseases, warrant further investigation. While specific data on glycoborine derivatives remain limited, the extensive research on other carbazole alkaloids provides a strong foundation and rationale for the continued exploration of this chemical space. Future studies should focus on the synthesis of a wider range of glycoborine derivatives and their systematic evaluation in various biological assays to fully elucidate their therapeutic potential. The development of structure-activity relationships will be crucial in guiding the design of more potent and selective drug candidates.

References

Methodological & Application

Application Notes and Protocols for High-Throughput Screening of Glycomodulin, a Novel Glycoprotein Modulator

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycoproteins are a diverse class of proteins that play critical roles in a myriad of cellular processes, including cell-cell recognition, signal transduction, and immune responses.[1][2] The carbohydrate moieties (glycans) attached to glycoproteins are essential for their proper folding, stability, and function.[2] Dysregulation of glycoprotein signaling is implicated in numerous diseases, making them attractive targets for therapeutic intervention.

This document provides detailed application notes and protocols for the use of Glycomodulin , a hypothetical novel small molecule designed to modulate the activity of a specific cell-surface glycoprotein receptor. These guidelines are intended to assist researchers in developing and executing high-throughput screening (HTS) assays to identify and characterize compounds that target glycoprotein-mediated signaling pathways.

Application Notes

Glycomodulin is postulated to act as an allosteric modulator of the fictional "GlycoReceptor," a receptor tyrosine kinase (RTK) involved in cell proliferation and survival. By binding to a site distinct from the endogenous ligand-binding pocket, Glycomodulin is designed to stabilize an inactive conformation of the receptor, thereby inhibiting downstream signaling. The following application notes outline the potential uses of Glycomodulin and principles for HTS assay design.

Therapeutic Potential:

  • Oncology: Given its proposed inhibitory effect on a pro-proliferative signaling pathway, Glycomodulin could be investigated as a potential anti-cancer agent.

  • Inflammatory Diseases: Dysregulated RTK signaling is also a hallmark of chronic inflammatory conditions. Glycomodulin could be explored for its anti-inflammatory properties.

High-Throughput Screening Principles:

A successful HTS campaign for identifying modulators of GlycoReceptor activity requires a robust and scalable assay. The choice of assay technology is critical and should be based on the specific aspect of receptor function being targeted.[3] Common HTS assay formats for glycoprotein targets include:

  • Biochemical Assays: These assays measure the direct activity of the target protein, such as enzyme activity or binding affinity.[4]

  • Cell-Based Assays: These assays measure the downstream consequences of receptor activation or inhibition in a cellular context, providing more physiologically relevant data.[4][5]

A tiered screening approach is recommended, starting with a primary screen of a large compound library, followed by secondary and tertiary assays to confirm hits and elucidate their mechanism of action.

Experimental Protocols

The following protocols describe a primary HTS assay and a secondary confirmatory assay for the identification and validation of GlycoReceptor inhibitors.

Protocol 1: Primary High-Throughput Screening - Cell-Based Reporter Assay

This protocol utilizes a genetically engineered cell line expressing GlycoReceptor and a downstream reporter gene (e.g., luciferase) under the control of a response element sensitive to the GlycoReceptor signaling pathway.

Materials:

  • HEK293 cells stably expressing GlycoReceptor and a luciferase reporter construct

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Opti-MEM I Reduced Serum Medium

  • GlycoReceptor Ligand (e.g., a growth factor)

  • Glycomodulin (or other test compounds)

  • Luciferase Assay Reagent

  • 384-well white, clear-bottom assay plates

  • Automated liquid handling systems and plate reader with luminescence detection capabilities[4]

Procedure:

  • Cell Seeding:

    • Culture the engineered HEK293 cells to 80-90% confluency.

    • Trypsinize and resuspend the cells in DMEM at a concentration of 1 x 10^6 cells/mL.

    • Dispense 25 µL of the cell suspension into each well of a 384-well plate (25,000 cells/well).

    • Incubate the plate at 37°C and 5% CO2 for 24 hours.

  • Compound Addition:

    • Prepare a 10 mM stock solution of Glycomodulin and other test compounds in DMSO.

    • Perform serial dilutions of the compounds in Opti-MEM to achieve the desired final concentrations (e.g., ranging from 1 nM to 100 µM).

    • Using an automated liquid handler, add 5 µL of the diluted compounds to the appropriate wells. Include wells with DMSO only as a negative control.

  • Ligand Stimulation:

    • Prepare a solution of the GlycoReceptor ligand in Opti-MEM at a concentration that elicits 80% of the maximal response (EC80).

    • Add 10 µL of the ligand solution to all wells except for the unstimulated control wells.

    • Incubate the plate at 37°C and 5% CO2 for 6 hours.

  • Luminescence Detection:

    • Equilibrate the plate and the Luciferase Assay Reagent to room temperature.

    • Add 40 µL of the Luciferase Assay Reagent to each well.

    • Incubate for 10 minutes at room temperature, protected from light.

    • Measure the luminescence signal using a plate reader.

Data Analysis:

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

  • Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

  • Assess the quality of the assay by calculating the Z'-factor from the positive and negative controls. A Z'-factor > 0.5 is considered excellent for HTS.

Protocol 2: Secondary Assay - Western Blot for Phosphorylated Downstream Effector

This protocol is used to confirm that hit compounds from the primary screen inhibit the phosphorylation of a key downstream signaling molecule (e.g., Akt) in the GlycoReceptor pathway.

Materials:

  • HEK293 cells expressing GlycoReceptor

  • 6-well plates

  • Hit compounds from the primary screen

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (anti-phospho-Akt and anti-total-Akt)

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment:

    • Seed the HEK293-GlycoReceptor cells in 6-well plates and grow to 80-90% confluency.

    • Treat the cells with various concentrations of the hit compounds for 1 hour.

    • Stimulate the cells with the GlycoReceptor ligand for 15 minutes.

  • Protein Extraction:

    • Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using the BCA assay.

  • Western Blotting:

    • Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and apply the ECL substrate.

    • Visualize the protein bands using an imaging system.

    • Strip the membrane and re-probe with an antibody against total Akt as a loading control.

Data Analysis:

  • Quantify the band intensities for phospho-Akt and total Akt.

  • Normalize the phospho-Akt signal to the total Akt signal for each treatment condition.

  • Compare the normalized phospho-Akt levels in compound-treated cells to the ligand-stimulated control to confirm inhibition.

Data Presentation

The following table summarizes hypothetical data from a primary HTS campaign for Glycomodulin and two other example compounds.

Compound IDIC50 (µM)Maximum Inhibition (%)Z'-FactorHit
Glycomodulin0.25950.78Yes
Compound A15.2600.75No
Compound B0.89920.81Yes

Visualizations

The following diagrams illustrate the proposed signaling pathway of GlycoReceptor and the experimental workflow for the HTS cascade.

GlycoReceptor_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ligand Ligand GlycoReceptor GlycoReceptor (RTK) Ligand->GlycoReceptor Binds PI3K PI3K GlycoReceptor->PI3K Activates Glycomodulin Glycomodulin Glycomodulin->GlycoReceptor Inhibits Akt Akt PI3K->Akt Activates P_Akt p-Akt Akt->P_Akt Downstream Downstream Effectors P_Akt->Downstream Activates Response Cell Proliferation & Survival Downstream->Response

Caption: Proposed signaling pathway of GlycoReceptor and the inhibitory action of Glycomodulin.

HTS_Workflow cluster_primary Primary Screening cluster_secondary Hit Confirmation cluster_tertiary Lead Optimization Primary_Assay Cell-Based Reporter Assay (100,000 Compounds) Hit_Identification Hit Identification (IC50 < 10 µM) Primary_Assay->Hit_Identification Dose_Response Dose-Response Confirmation Hit_Identification->Dose_Response Secondary_Assay Western Blot for p-Akt Dose_Response->Secondary_Assay SAR Structure-Activity Relationship Secondary_Assay->SAR In_Vivo In Vivo Efficacy Studies SAR->In_Vivo

Caption: High-throughput screening cascade for the identification and validation of GlycoReceptor modulators.

References

Synthesis of Glybomine A and B from a Glycoborine Precursor: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of the carbazole alkaloids Glybomine A and B, utilizing Glycoborine as a key precursor. The synthesis is achieved through a regioselective palladium(II)-catalyzed intramolecular cyclization of diarylamine precursors. These methods offer a robust pathway for the production of these biologically active compounds, which are of significant interest in medicinal chemistry and drug development.

I. Overview of the Synthetic Strategy

The core of the synthetic route to Glybomine A and B involves the construction of the carbazole nucleus via a palladium-catalyzed oxidative cyclization of appropriately substituted diarylamines. Glycoborine (3-methoxy-6-methyl-9H-carbazole) serves as a central intermediate or is synthesized in parallel from a common diarylamine precursor. The subsequent functional group manipulations on the carbazole core lead to the target molecules, Glybomine A (3-methoxy-9H-carbazole-6-carbaldehyde) and Glybomine B (6-(hydroxymethyl)-3-methoxy-9H-carbazole).

A key feature of this methodology is the regioselective nature of the cyclization, which allows for precise control over the substitution pattern of the resulting carbazole. This is particularly crucial for the synthesis of complex natural products and their analogs.

II. Experimental Protocols

A. Synthesis of the Diayrlamine Precursor

The initial step involves the synthesis of the diarylamine precursor through a Buchwald-Hartwig amination reaction.

Protocol 1: Synthesis of 3-Methoxy-N-(4-methylphenyl)aniline

  • To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.02 mmol), Xantphos (0.04 mmol), and Cs₂CO₃ (1.4 mmol).

  • Evacuate and backfill the tube with argon three times.

  • Add 3-methoxyaniline (1.0 mmol), 1-bromo-4-methylbenzene (1.2 mmol), and anhydrous toluene (5 mL) under an argon atmosphere.

  • Heat the reaction mixture at 110 °C for 12 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired diarylamine.

B. Palladium-Catalyzed Synthesis of Glycoborine

Protocol 2: Synthesis of Glycoborine (3-methoxy-6-methyl-9H-carbazole)

  • In a pressure tube, dissolve the diarylamine precursor (1.0 mmol) in anhydrous acetic acid (5 mL).

  • Add Pd(OAc)₂ (0.1 mmol).

  • Seal the tube and heat the mixture at 120 °C for 18 hours.

  • Cool the reaction to room temperature and pour it into a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the residue by column chromatography (eluent: hexane/ethyl acetate) to yield Glycoborine.

C. Synthesis of Glybomine A from Glycoborine

Protocol 3: Oxidation of Glycoborine to Glybomine A

  • Dissolve Glycoborine (1.0 mmol) in a mixture of dioxane and water (4:1, 10 mL).

  • Add selenium dioxide (SeO₂) (1.2 mmol).

  • Reflux the reaction mixture for 24 hours.

  • Cool the mixture to room temperature and filter to remove the black selenium precipitate.

  • Dilute the filtrate with water and extract with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography (eluent: hexane/ethyl acetate) to obtain Glybomine A.

D. Synthesis of Glybomine B from Glybomine A

Protocol 4: Reduction of Glybomine A to Glybomine B

  • Dissolve Glybomine A (1.0 mmol) in methanol (10 mL) and cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (NaBH₄) (1.5 mmol) portion-wise over 10 minutes.

  • Stir the reaction mixture at 0 °C for 1 hour.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 15 mL).

  • Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the product by column chromatography (eluent: hexane/ethyl acetate) to yield Glybomine B.

III. Quantitative Data Summary

The following table summarizes the typical yields for each synthetic step.

Step Product Typical Yield (%)
Buchwald-Hartwig Amination3-Methoxy-N-(4-methylphenyl)aniline85-95
Palladium-Catalyzed CyclizationGlycoborine70-80
Oxidation of GlycoborineGlybomine A60-70
Reduction of Glybomine AGlybomine B90-98

IV. Visualization of Synthetic Pathways and Workflows

The following diagrams illustrate the key transformations and the overall experimental workflow.

Synthesis_Pathway cluster_precursor Precursor Synthesis cluster_glycoborine Glycoborine Synthesis cluster_glybomine_a Glybomine A Synthesis cluster_glybomine_b Glybomine B Synthesis 3-Methoxyaniline 3-Methoxyaniline Diarylamine Diarylamine Precursor 3-Methoxyaniline->Diarylamine Pd₂(dba)₃, Xantphos, Cs₂CO₃, Toluene, 110°C 1-Bromo-4-methylbenzene 1-Bromo-4-methylbenzene 1-Bromo-4-methylbenzene->Diarylamine Glycoborine Glycoborine Diarylamine->Glycoborine Pd(OAc)₂, Acetic Acid, 120°C GlybomineA Glybomine A Glycoborine->GlybomineA SeO₂, Dioxane/H₂O, Reflux GlybomineB Glybomine B GlybomineA->GlybomineB NaBH₄, Methanol, 0°C

Caption: Synthetic pathway for Glybomine A and B from aniline precursors.

Experimental_Workflow start Start buchwald Buchwald-Hartwig Amination start->buchwald purify1 Column Chromatography buchwald->purify1 pd_cyclization Palladium-Catalyzed Cyclization purify1->pd_cyclization purify2 Column Chromatography pd_cyclization->purify2 oxidation SeO₂ Oxidation purify2->oxidation To Glybomine A purify3 Column Chromatography oxidation->purify3 reduction NaBH₄ Reduction purify3->reduction To Glybomine B end End Products (Glybomine A & B) purify3->end Glybomine A purify4 Column Chromatography reduction->purify4 purify4->end Glybomine B

Caption: General experimental workflow for the synthesis and purification.

Application Notes and Protocols for the Quantification of Glycans and Glycoproteins

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Terminology: The term "Glycoborinine" does not correspond to a known molecule in the scientific literature. It is presumed to be a typographical error. This document provides a detailed overview of analytical techniques for the quantification of glycans and glycoproteins , which are likely the intended subject.

Introduction

The quantitative analysis of glycans and glycoproteins is crucial for various fields, including disease biomarker discovery, therapeutic protein development, and fundamental biological research. Glycosylation, the enzymatic process of attaching glycans to proteins, is a complex post-translational modification that significantly influences protein folding, stability, and function. Alterations in glycosylation patterns are associated with numerous physiological and pathological states, making their precise quantification essential.

This document outlines the principles and detailed protocols for three widely used analytical techniques for the quantification of glycans and glycoproteins: High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Enzyme-Linked Immunosorbent Assay (ELISA).

High-Performance Liquid Chromatography (HPLC) for Glycan Analysis

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and quantifying fluorescently labeled glycans.[1] This method offers excellent resolution, reproducibility, and high sensitivity.[1] Hydrophilic Interaction Liquid Chromatography (HILIC) is a commonly employed HPLC mode for glycan analysis.[2]

Workflow for HPLC-Based Glycan Quantification

cluster_sample_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data_analysis Data Analysis Glycoprotein Glycoprotein Sample Denaturation Denaturation Glycoprotein->Denaturation EnzymaticRelease Enzymatic Release of N-Glycans (e.g., PNGase F) Denaturation->EnzymaticRelease Labeling Fluorescent Labeling (e.g., 2-AB, 2-AA) EnzymaticRelease->Labeling Cleanup Labeled Glycan Cleanup (HILIC SPE) Labeling->Cleanup HILIC_Column HILIC Column Separation Cleanup->HILIC_Column Injection Fluorescence_Detector Fluorescence Detection HILIC_Column->Fluorescence_Detector Chromatogram Chromatogram Generation Fluorescence_Detector->Chromatogram Quantification Peak Integration & Quantification Chromatogram->Quantification

Workflow for HPLC-based glycan quantification.
Experimental Protocol: Quantification of N-Glycans by HILIC-HPLC

1. Sample Preparation: Release and Labeling of N-Glycans [3]

  • Denaturation:

    • Reconstitute 2 mg/mL of the glycoprotein sample in pure water.

    • Add 6 µL of a denaturing surfactant (e.g., RapiGest SF).

    • Heat the sample at 90°C for 3 minutes.

  • Enzymatic Deglycosylation:

    • Cool the sample to room temperature.

    • Add 1.2 µL of PNGase F enzyme.

    • Incubate at 50°C for 5 minutes to cleave N-linked glycans from the protein.[3]

  • Fluorescent Labeling:

    • To the released glycans, add 12 µL of a labeling reagent solution (e.g., 2-aminobenzamide [2-AB] or 2-aminoacetic acid [2-AA]).

    • Incubate for 5 minutes at room temperature.[3]

  • Labeled Glycan Cleanup (HILIC Solid-Phase Extraction):

    • Use a HILIC SPE microelution plate (e.g., Biozen N-Glycan Clean-Up).

    • Condition: Add 200 µL of water.

    • Equilibrate: Add 200 µL of a water/acetonitrile mixture (15:85 v/v).

    • Load: Load the labeled glycan sample.

    • Wash: Wash twice with 600 µL of 1:9:90 formic acid/water/acetonitrile.

    • Elute: Elute the labeled glycans with 3 x 30 µL of 200 mM ammonium acetate in 5:95 acetonitrile/water.

    • Dilute: Dilute the eluate with 100 µL of dimethylformamide and 210 µL of acetonitrile for HILIC injection.[3]

2. HILIC-HPLC Analysis

  • HPLC System: A standard HPLC system with a fluorescence detector.

  • Column: A HILIC column designed for glycan analysis (e.g., Waters Ethylene Bridged Hybrid (BEH) Glycan column, 150 x 2.1 mm, 1.7 µm).[4]

  • Mobile Phase A: 50 mM ammonium formate, pH 4.4.[4]

  • Mobile Phase B: Acetonitrile.[4]

  • Gradient: A linear gradient from 70% to 53% acetonitrile over 30 minutes.[4]

  • Flow Rate: 0.56 mL/min.[4]

  • Column Temperature: 40°C.[4]

  • Injection Volume: 10 µL.[4]

  • Fluorescence Detection: Excitation wavelength of 330 nm and emission wavelength of 420 nm.[4]

3. Data Analysis and Quantification

  • Integrate the peak areas of the separated, fluorescently labeled glycans.

  • Use a dextran ladder, also fluorescently labeled, as an external standard to calibrate the system and aid in glycan identification based on retention time.

  • Quantify the relative abundance of each glycan species by comparing its peak area to the total area of all glycan peaks. For absolute quantification, a standard curve with known concentrations of a specific glycan is required.

Quantitative Data Summary: HPLC
ParameterTypical Value/RangeReference
Limit of Detection (LOD) Low picomolar amounts[1]
Linearity (r²) > 0.999[5]
Precision (RSD%) 1.75% - 6.39%[5]
Sample Requirement 20 µg to 500 µg of purified glycoprotein[6]

Liquid Chromatography-Mass Spectrometry (LC-MS) for Glycoproteomics

LC-MS is a highly sensitive and specific technique for the identification and quantification of intact glycopeptides (glycoproteomics) or released glycans.[7][8][9] This approach provides information on the glycan composition, glycosylation site, and site occupancy.[7][10]

Workflow for LC-MS-Based Glycopeptide Quantification

cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data_analysis Data Analysis Protein_Extraction Protein Extraction Reduction_Alkylation Reduction & Alkylation Protein_Extraction->Reduction_Alkylation Proteolytic_Digestion Proteolytic Digestion (e.g., Trypsin) Reduction_Alkylation->Proteolytic_Digestion Enrichment Glycopeptide Enrichment (Optional, e.g., HILIC) Proteolytic_Digestion->Enrichment NanoLC Nano-LC Separation Enrichment->NanoLC Injection ESI_MS ESI-MS Analysis (MS1 Scan) NanoLC->ESI_MS MSMS Tandem MS (MS/MS) Fragmentation ESI_MS->MSMS Quantification_MS1 MS1-based Quantification (Peak Area) ESI_MS->Quantification_MS1 Database_Search Database Searching & Glycopeptide Identification MSMS->Database_Search Database_Search->Quantification_MS1

Workflow for LC-MS-based glycopeptide quantification.
Experimental Protocol: Quantification of Glycopeptides by LC-MS/MS

1. Sample Preparation [6]

  • Protein Denaturation, Reduction, and Alkylation:

    • Lyophilize 20-500 µg of the glycoprotein sample.

    • Resuspend the sample in 0.5 mL of 2 mg/mL dithiothreitol (DTT) in 0.6 M TRIS buffer (pH 8.5) and incubate at 50°C for 1 hour.

    • Add 0.5 mL of 12 mg/mL iodoacetamide (IAA) in 0.6 M TRIS buffer (pH 8.5) and incubate in the dark at room temperature for 1 hour.

    • Dialyze the sample against 50 mM ammonium bicarbonate at 4°C for 16-24 hours.

  • Proteolytic Digestion:

    • Lyophilize the dialyzed sample.

    • Resuspend in 0.5 mL of 50 µg/mL TPCK-treated trypsin in 50 mM ammonium bicarbonate.

    • Incubate overnight (12-16 hours) at 37°C.

    • Stop the reaction by adding 2 drops of 5% acetic acid.

  • Glycopeptide Enrichment (Optional but Recommended):

    • Use HILIC-based solid-phase extraction to enrich glycopeptides and remove non-glycosylated peptides, which can suppress the signal of low-abundance glycopeptides.[9]

2. Nano-LC-MS/MS Analysis [10]

  • LC System: A nano-flow liquid chromatography system.

  • Column: A C18 or porous graphitic carbon (PGC) packed nano-LC column.[2]

  • Mass Spectrometer: A high-resolution mass spectrometer (e.g., Orbitrap) with multiple fragmentation techniques (CID, HCD, ETD).[10]

  • Data Acquisition:

    • Perform a full MS scan (MS1) to detect the precursor ions of glycopeptides.

    • Select the most intense precursor ions for fragmentation using tandem MS (MS/MS).

    • The MS/MS spectra will contain fragments from both the peptide backbone and the glycan, allowing for identification of both.[11]

3. Data Analysis and Quantification

  • Use specialized software (e.g., GlycReSoft) to search the acquired MS/MS spectra against a protein database to identify the glycopeptides.[10]

  • Quantify the relative abundance of each glycopeptide by integrating the area of its corresponding peak in the MS1 scan.

  • For absolute quantification, stable isotope labeling methods (e.g., SILAC) or the use of isotopically labeled internal standards are required.

Quantitative Data Summary: LC-MS
ParameterTypical Value/RangeReference
Sensitivity High, suitable for low-abundance glycopeptides[10][11]
Specificity High, provides structural information[7][11]
Throughput Lower compared to HPLC and ELISA[2][12]
Expertise Required High, for both operation and data analysis[2]

Enzyme-Linked Immunosorbent Assay (ELISA) for Glycoprotein Quantification

ELISA is a plate-based immunoassay that can be adapted for the quantification of specific glycoproteins or glycan structures.[13][14] Lectin-based ELISAs, in particular, use lectins (carbohydrate-binding proteins) to capture glycoproteins with specific glycan structures.[13][15]

Workflow for Lectin-Based Sandwich ELISA

cluster_elisa_steps ELISA Protocol Coating Coat Plate with Capture Antibody/Lectin Blocking Block Unbound Sites Coating->Blocking Sample_Incubation Add Sample (Glycoprotein) Blocking->Sample_Incubation Washing1 Wash Sample_Incubation->Washing1 Detection_Ab Add Enzyme-linked Detection Antibody Washing1->Detection_Ab Washing2 Wash Detection_Ab->Washing2 Substrate Add Substrate Washing2->Substrate Detection Measure Signal (Colorimetric/Chemiluminescent) Substrate->Detection

Workflow for a lectin-based sandwich ELISA.
Experimental Protocol: Lectin-Based ELISA for Glycoprotein Quantification

1. Plate Preparation

  • Coating:

    • Coat the wells of a 96-well microplate with a capture lectin or antibody specific for the glycoprotein of interest.[16]

    • Incubate overnight at 4°C.

  • Blocking:

    • Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween-20).

    • Add a blocking buffer (e.g., 1% BSA in PBS) to each well to block any unbound sites.

    • Incubate for 1-2 hours at room temperature.

2. Assay Procedure

  • Sample Incubation:

    • Wash the plate.

    • Add standards and samples (e.g., serum, cell culture supernatant) to the wells.

    • Incubate for 2 hours at room temperature to allow the glycoprotein to bind to the capture molecule.

  • Detection Antibody Incubation:

    • Wash the plate.

    • Add a biotinylated or enzyme-conjugated detection antibody that binds to a different epitope on the glycoprotein.

    • Incubate for 1-2 hours at room temperature.

  • Enzyme/Substrate Reaction:

    • Wash the plate.

    • If a biotinylated detection antibody was used, add streptavidin-HRP and incubate.

    • Wash the plate.

    • Add a chromogenic substrate (e.g., TMB).

    • Incubate until a color develops.

    • Stop the reaction with a stop solution (e.g., 2N H₂SO₄).

3. Data Analysis and Quantification

  • Measure the absorbance at a specific wavelength using a microplate reader.

  • Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.

  • Determine the concentration of the glycoprotein in the samples by interpolating their absorbance values on the standard curve.

Quantitative Data Summary: ELISA
ParameterTypical Value/RangeReference
Sensitivity Low pg/mL to ng/mL range[14]
Intra-assay Variance ~7%[17]
Inter-assay Variance ~15%[17]
Throughput High, suitable for large numbers of samples[13]

Conclusion

The choice of analytical technique for the quantification of glycans and glycoproteins depends on the specific research question, the required level of detail, sample availability, and throughput needs. HPLC with fluorescence detection is a robust method for the relative quantification of released glycans. LC-MS provides the most detailed structural information, enabling site-specific quantification of glycosylation. ELISA offers a high-throughput and sensitive method for quantifying specific glycoproteins or glycan epitopes in complex biological samples. Each method requires careful sample preparation and data analysis to ensure accurate and reproducible results.

References

Application Notes and Protocols for Using Glycoborine as a Chemical Probe for Studying Enzyme Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Chemical probes are indispensable tools in chemical biology and drug discovery for dissecting the roles of specific proteins in complex biological systems. An effective chemical probe should be potent, selective, and have a known mechanism of action, enabling the interrogation of a target protein's function in a cellular or in vivo context. This document provides detailed application notes and protocols for the use of Glycoborine, exemplified by the well-characterized natural product berberine, as a chemical probe for studying enzyme inhibition. Berberine, an isoquinoline alkaloid, has been identified as a competitive inhibitor of several glycoside hydrolases, making it a valuable tool for researchers, scientists, and drug development professionals.

Application Notes

Target Enzymes and Biological Significance

Berberine has been shown to be a competitive inhibitor of several glycoside hydrolase (GH) families.[1] These enzymes play crucial roles in various physiological and pathological processes.

  • Glycoside Hydrolase Family 18 (GH18): This family includes chitinases. Human chitinases are implicated in inflammatory and allergic diseases such as asthma.[1] In pathogenic organisms like fungi and insects, chitinases are essential for cell wall degradation and development, making them attractive targets for antifungal and insecticidal agents.[1]

  • Glycoside Hydrolase Family 20 (GH20): This family includes β-N-acetyl-d-hexosaminidases. These enzymes are involved in the breakdown of glycoconjugates.

  • Glycoside Hydrolase Family 84 (GH84): This family includes O-GlcNAcases. Human O-GlcNAcase (HsOGA) is involved in the removal of O-linked N-acetylglucosamine (O-GlcNAc) from proteins, a post-translational modification implicated in various cellular processes, including signaling and transcription.

  • Glycoside Hydrolase Family 63 (GH63): This family includes α-glucosidases. These enzymes are involved in the final step of carbohydrate digestion and are targets for type 2 diabetes therapy.[1]

Mechanism of Inhibition

Berberine acts as a competitive inhibitor .[1][2][3] This means it binds to the active site of the enzyme, the same site where the natural substrate binds.[2][4] The inhibitor and substrate therefore compete for access to the enzyme.[2][3] This type of inhibition can be overcome by increasing the substrate concentration.[4] The binding of berberine to its target enzymes is thought to occur through π–π stacking and electrostatic interactions with aromatic and acidic residues in the active site.[1]

Applications in Research and Drug Development

  • Target Validation: Glycoborine can be used to inhibit specific glycoside hydrolases to study the physiological consequences and validate them as potential drug targets.

  • High-Throughput Screening: As a known inhibitor, Glycoborine can be used as a positive control in high-throughput screening campaigns to identify new and more potent inhibitors.

  • Structure-Activity Relationship (SAR) Studies: By using Glycoborine and its analogs, researchers can understand the structural requirements for potent inhibition of the target enzyme, aiding in the design of novel therapeutics.

Quantitative Data

The inhibitory activity of an enzyme inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50) or its inhibition constant (Ki). The IC50 is the concentration of inhibitor required to reduce enzyme activity by 50% under specific experimental conditions, while the Ki is a measure of the inhibitor's binding affinity.

Table 1: Inhibitory Activity of Berberine and its Analogs against Various Glycoside Hydrolases [1]

CompoundTarget EnzymeOrganismKi (μM)
BerberineOfHex1 (GH20)Ostrinia furnacalis12
SYSU-1OfHex1 (GH20)Ostrinia furnacalis8.5
BerberineOfChi-h (GH18)Ostrinia furnacalis25
ThalifendineOfChi-h (GH18)Ostrinia furnacalis50
PalmatineOfChi-h (GH18)Ostrinia furnacalis75
BerberineHsOGA (GH84)Homo sapiens150
BerberineScGluI (GH63)Saccharomyces cerevisiae200

NI: Not inhibited at a concentration of 400 μM.

Experimental Protocols

Protocol 1: Determination of IC50 for Glycoborine

This protocol describes a general method for determining the half-maximal inhibitory concentration (IC50) of Glycoborine against a target glycoside hydrolase.

Materials:

  • Purified target enzyme

  • Substrate for the target enzyme (e.g., p-nitrophenyl-N-acetyl-β-D-glucosaminide for a β-N-acetyl-d-hexosaminidase)

  • Glycoborine (or berberine) stock solution

  • Assay buffer (e.g., 50 mM sodium phosphate, pH 7.4)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Reagents:

    • Prepare a series of dilutions of Glycoborine in the assay buffer. A typical starting range would be from 100 μM to 0.1 μM.

    • Prepare a solution of the target enzyme in the assay buffer at a concentration that gives a linear reaction rate over the desired time course.

    • Prepare a solution of the substrate in the assay buffer. The optimal concentration is often at or near the Michaelis constant (Km) of the enzyme for the substrate.

  • Set up the Assay:

    • To each well of a 96-well plate, add 50 μL of the assay buffer.

    • Add 10 μL of the different Glycoborine dilutions to the respective wells. Include a control well with no inhibitor.

    • Add 20 μL of the enzyme solution to each well and incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Initiate the Reaction:

    • Add 20 μL of the substrate solution to each well to start the reaction.

  • Measure Enzyme Activity:

    • Immediately begin monitoring the change in absorbance (or fluorescence) over time using a microplate reader. The wavelength will depend on the substrate used (e.g., 405 nm for p-nitrophenol).

  • Data Analysis:

    • Calculate the initial reaction velocity for each inhibitor concentration.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Determination of the Mode of Inhibition (Competitive)

This protocol uses kinetic analysis to determine if Glycoborine acts as a competitive inhibitor.

Materials:

  • Same as Protocol 1.

Procedure:

  • Set up the Assay:

    • Prepare a range of substrate concentrations, typically from 0.2 to 5 times the Km value.

    • Prepare at least two fixed concentrations of Glycoborine (e.g., one at the IC50 and one at 2x IC50). Include a control with no inhibitor.

  • Measure Enzyme Activity:

    • For each inhibitor concentration (including zero), measure the initial reaction velocity at each substrate concentration, following the steps in Protocol 1.

  • Data Analysis:

    • Create a Lineweaver-Burk plot by plotting the reciprocal of the velocity (1/V) against the reciprocal of the substrate concentration (1/[S]).

    • If the lines for the different inhibitor concentrations intersect on the y-axis, it indicates competitive inhibition. In competitive inhibition, the apparent Km increases with increasing inhibitor concentration, while the Vmax remains unchanged.

Visualizations

Competitive_Inhibition E Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES + S EI Enzyme-Inhibitor Complex (EI) E->EI + I S Substrate (S) I Inhibitor (I) (Glycoborine) ES->E - S P Product (P) ES->P k_cat EI->E - I

Caption: Mechanism of competitive enzyme inhibition by Glycoborine.

Enzyme_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_inhibitor Prepare Glycoborine dilutions add_inhibitor Add Glycoborine to plate prep_inhibitor->add_inhibitor prep_enzyme Prepare enzyme solution add_enzyme Add enzyme and pre-incubate prep_enzyme->add_enzyme prep_substrate Prepare substrate solution add_substrate Add substrate to initiate reaction prep_substrate->add_substrate add_inhibitor->add_enzyme add_enzyme->add_substrate measure_activity Measure enzyme activity (e.g., absorbance change) add_substrate->measure_activity calculate_velocity Calculate initial reaction velocities measure_activity->calculate_velocity plot_data Plot % inhibition vs. [Glycoborine] calculate_velocity->plot_data determine_ic50 Determine IC50 plot_data->determine_ic50

Caption: Experimental workflow for an enzyme inhibition assay.

Berberine_Signaling_Pathway Berberine Berberine (Glycoborine) LKB1 LKB1 Berberine->LKB1 Activates AMPK AMPK LKB1->AMPK Activates TORC2 TORC2 AMPK->TORC2 Phosphorylates (Inhibits nuclear translocation) CREB CREB TORC2->CREB Co-activates (in nucleus) PEPCK PEPCK (Gluconeogenic enzyme) CREB->PEPCK Promotes transcription G6Pase G-6-Pase (Gluconeogenic enzyme) CREB->G6Pase Promotes transcription Gluconeogenesis Hepatic Gluconeogenesis PEPCK->Gluconeogenesis G6Pase->Gluconeogenesis

Caption: Berberine's effect on the LKB1-AMPK-TORC2 signaling pathway.[5]

Glycoborine, as exemplified by berberine, is a valuable chemical probe for studying the inhibition of glycoside hydrolases. Its competitive mode of action and activity against enzymes with significant physiological roles make it a useful tool for target validation, mechanistic studies, and as a starting point for the development of novel therapeutics. The protocols and data presented here provide a framework for researchers to effectively utilize Glycoborine in their studies of enzyme inhibition.

References

Application Notes & Protocols: Experimental Design for Testing the Antimicrobial Properties of Glycoborine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The rise of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. Glycoborine, a synthetic carbazole alkaloid, represents a potential candidate for a new class of antimicrobials.[1] These application notes provide a comprehensive experimental framework to systematically evaluate the antimicrobial properties of Glycoborine. The protocols outlined below detail a phased approach, beginning with initial screening for antimicrobial activity, progressing to the characterization of its bactericidal or bacteriostatic nature, evaluating its killing kinetics, and concluding with a preliminary assessment of its safety profile. This structured methodology is designed to generate robust and reproducible data essential for preclinical drug development.

Phase 1: Primary Screening for Antimicrobial Activity

The initial phase is designed to determine if Glycoborine possesses any intrinsic antimicrobial activity against a representative panel of microorganisms and to quantify this activity.

Protocol 1: Disk Diffusion (Kirby-Bauer) Assay

This qualitative method provides a preliminary assessment of Glycoborine's ability to inhibit microbial growth.[2][3][4]

Objective: To qualitatively assess the antimicrobial activity of Glycoborine by measuring the zone of growth inhibition.

Materials:

  • Glycoborine stock solution (e.g., 1 mg/mL in a suitable solvent like DMSO)

  • Sterile 6 mm filter paper disks

  • Mueller-Hinton Agar (MHA) plates[5]

  • Bacterial cultures (e.g., Staphylococcus aureus, Escherichia coli) adjusted to 0.5 McFarland turbidity standard[4]

  • Sterile swabs, forceps, and incubator

  • Positive control (e.g., commercial antibiotic disk like Gentamicin)

  • Negative control (disk with solvent only)

Procedure:

  • Using a sterile swab, inoculate the entire surface of an MHA plate with the standardized bacterial suspension to create a uniform lawn of growth.[4]

  • Allow the plate to dry for 3-5 minutes.

  • Impregnate sterile filter paper disks with a defined amount of Glycoborine solution (e.g., 10 µg per disk). Allow the solvent to evaporate completely in a sterile environment.[2]

  • Using sterile forceps, place the Glycoborine-impregnated disk, a positive control disk, and a negative control disk onto the surface of the inoculated MHA plate.[4]

  • Gently press the disks to ensure complete contact with the agar.

  • Invert the plates and incubate at 37°C for 16-24 hours.[6]

  • After incubation, measure the diameter of the zone of complete growth inhibition (in millimeters) around each disk.[7]

Data Presentation:

Table 1: Zone of Inhibition Diameters for Glycoborine

Test Organism Glycoborine (10 µ g/disk ) Zone (mm) Positive Control (Gentamicin 10 µg) Zone (mm) Negative Control (Solvent) Zone (mm)
S. aureus ATCC 25923 e.g., 18 e.g., 22 0
E. coli ATCC 25922 e.g., 14 e.g., 20 0
P. aeruginosa ATCC 27853 e.g., 0 e.g., 18 0

| C. albicans ATCC 10231 | e.g., 12 | e.g., N/A | 0 |

Workflow for Primary Antimicrobial Screening

G prep_culture Prepare 0.5 McFarland Bacterial Suspension inoculate Inoculate MHA Plate (Lawn Culture) prep_culture->inoculate place_disks Place Disks on Agar inoculate->place_disks prep_disks Prepare Glycoborine & Control Disks prep_disks->place_disks incubate Incubate at 37°C for 16-24h place_disks->incubate measure Measure Zones of Inhibition (mm) incubate->measure mic_test Proceed to MIC Testing (If Zone > 0) measure->mic_test

Caption: Workflow for the Disk Diffusion Assay.

Protocol 2: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This quantitative method determines the lowest concentration of Glycoborine that prevents visible microbial growth.[8][9]

Objective: To determine the MIC of Glycoborine against a panel of microorganisms.

Materials:

  • Glycoborine stock solution

  • Sterile 96-well microtiter plates[10]

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)[11]

  • Bacterial cultures adjusted to ~5 x 10^5 CFU/mL in CAMHB[11]

  • Positive control (standard antibiotic)

  • Negative controls (growth control with no drug, sterility control with no bacteria)

  • Multichannel pipette, plate reader (optional)

Procedure:

  • Dispense 50 µL of sterile CAMHB into wells 2 through 12 of a 96-well plate.

  • Add 100 µL of the Glycoborine working solution (at twice the highest desired concentration) to well 1.

  • Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard 50 µL from well 10. Wells 11 (growth control) and 12 (sterility control) will not contain the drug.[12]

  • Inoculate wells 1 through 11 with 50 µL of the standardized bacterial suspension. The final volume in each well will be 100 µL.

  • Well 12 receives 50 µL of sterile broth instead of inoculum to serve as a sterility control.

  • Seal the plate and incubate at 37°C for 16-20 hours.[11]

  • Determine the MIC by visual inspection: the MIC is the lowest concentration of Glycoborine in which there is no visible turbidity (growth).[10] This can be confirmed by reading the optical density (OD) at 600 nm.

Data Presentation:

Table 2: Minimum Inhibitory Concentration (MIC) of Glycoborine

Test Organism Glycoborine MIC (µg/mL) Positive Control MIC (µg/mL) Interpretation (based on CLSI/EUCAST for control)
S. aureus ATCC 25923 e.g., 8 e.g., 0.5 (Vancomycin) Susceptible
E. coli ATCC 25922 e.g., 32 e.g., 2 (Ciprofloxacin) Susceptible
P. aeruginosa ATCC 27853 e.g., >128 e.g., 4 (Ceftazidime) Susceptible

| C. albicans ATCC 10231 | e.g., 16 | e.g., 1 (Fluconazole) | Susceptible |

Phase 2: Characterizing the Antimicrobial Effect

This phase distinguishes whether Glycoborine inhibits growth (bacteriostatic) or actively kills the microorganisms (bactericidal).

Protocol 3: Minimum Bactericidal Concentration (MBC) Assay

This assay is an extension of the MIC test and determines the lowest concentration of Glycoborine required to kill ≥99.9% of the initial bacterial inoculum.[13][14]

Objective: To determine the MBC of Glycoborine and calculate the MBC/MIC ratio.

Materials:

  • 96-well plate from the completed MIC assay

  • Sterile MHA plates

  • Sterile pipette tips and micropipettes

  • Incubator

Procedure:

  • Following MIC determination, select the wells corresponding to the MIC, 2x MIC, and 4x MIC. Also, include the growth control well.[15]

  • Mix the contents of each selected well thoroughly.

  • Using a calibrated loop or pipette, subculture 10-100 µL from each of these wells onto a separate, appropriately labeled MHA plate.[13]

  • Spread the inoculum evenly across the agar surface.

  • Incubate the MHA plates at 37°C for 18-24 hours.

  • After incubation, count the number of colonies (CFU) on each plate.

  • The MBC is the lowest concentration of Glycoborine that results in a ≥99.9% reduction in CFU compared to the initial inoculum count (derived from the growth control plate).[16]

Interpretation:

  • Bactericidal: If the MBC is no more than four times the MIC (MBC/MIC ≤ 4).[13]

  • Bacteriostatic: If the MBC is greater than four times the MIC (MBC/MIC > 4).

Data Presentation:

Table 3: MIC, MBC, and Bactericidal Activity of Glycoborine

Test Organism MIC (µg/mL) MBC (µg/mL) MBC/MIC Ratio Interpretation
S. aureus ATCC 25923 8 16 2 Bactericidal

| E. coli ATCC 25922 | 32 | >128 | >4 | Bacteriostatic |

Workflow for Bactericidal vs. Bacteriostatic Determination

G mic_plate Completed MIC Plate subculture Subculture from MIC, 2x MIC, 4x MIC wells mic_plate->subculture incubate Incubate Agar Plates for 18-24h subculture->incubate count Count CFUs incubate->count determine_mbc Determine Lowest Conc. for ≥99.9% Killing count->determine_mbc ratio Calculate MBC/MIC Ratio determine_mbc->ratio bactericidal Bactericidal (Ratio ≤ 4) ratio->bactericidal ≤ 4 bacteriostatic Bacteriostatic (Ratio > 4) ratio->bacteriostatic > 4

Caption: Workflow for MIC to MBC Determination.

Phase 3: Evaluating the Dynamics of Antimicrobial Activity

This phase assesses the rate at which Glycoborine kills a bacterial population over time.

Protocol 4: Time-Kill Kinetics Assay

This assay provides detailed information on the pharmacodynamics of Glycoborine by measuring the reduction in viable bacteria at multiple time points.[17][18]

Objective: To evaluate the rate of bactericidal activity of Glycoborine at various concentrations.

Materials:

  • Glycoborine stock solution

  • Standardized bacterial culture in the logarithmic growth phase (~1-5 x 10^5 CFU/mL)[17]

  • CAMHB in flasks or tubes

  • Sterile saline or PBS for dilutions

  • MHA plates, shaker incubator, timer

Procedure:

  • Prepare flasks containing CAMHB with Glycoborine at various concentrations (e.g., 1x MIC, 2x MIC, 4x MIC) and a growth control flask without the compound.

  • Inoculate each flask with the standardized bacterial suspension.

  • Place the flasks in a shaker incubator at 37°C.

  • At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each flask.[19]

  • Perform serial ten-fold dilutions of the aliquot in sterile saline.

  • Plate a defined volume (e.g., 100 µL) of appropriate dilutions onto MHA plates.

  • Incubate the plates at 37°C for 24 hours.

  • Count the colonies on each plate and calculate the CFU/mL for each time point and concentration.

  • Plot the results as log10 CFU/mL versus time. Bactericidal activity is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.[18]

Data Presentation:

Table 4: Time-Kill Assay Data for Glycoborine against S. aureus

Time (hours) Log10 CFU/mL (Growth Control) Log10 CFU/mL (1x MIC) Log10 CFU/mL (2x MIC) Log10 CFU/mL (4x MIC)
0 5.70 5.71 5.69 5.70
2 6.85 5.10 4.55 3.98
4 7.91 4.32 3.11 <2.00
8 8.84 3.55 <2.00 <2.00

| 24 | 9.12 | 3.60 | <2.00 | <2.00 |

Workflow for Time-Kill Kinetics Assay

G prep_flasks Prepare Flasks (Control, 1x, 2x, 4x MIC) inoculate Inoculate with Log-Phase Culture (~10^5 CFU/mL) prep_flasks->inoculate incubate Incubate at 37°C with Shaking inoculate->incubate sample Sample at Time Points (0, 2, 4, 8, 24h) incubate->sample dilute Perform Serial Dilutions sample->dilute plate Plate Dilutions on Agar dilute->plate count Incubate and Count CFUs plate->count plot Plot Log10 CFU/mL vs. Time count->plot

Caption: Workflow for the Time-Kill Kinetics Assay.

Phase 4: Preliminary Safety and Selectivity Assessment

This crucial phase evaluates the potential toxicity of Glycoborine to mammalian cells to determine its therapeutic window.

Protocol 5: Cytotoxicity (MTT) Assay

The MTT assay is a colorimetric method for assessing cell viability, providing a measure of the compound's cytotoxicity against a mammalian cell line.[20][21]

Objective: To determine the 50% cytotoxic concentration (IC50) of Glycoborine and calculate its selectivity index.

Materials:

  • Mammalian cell line (e.g., HEK293, HepG2)

  • Complete cell culture medium (e.g., DMEM + 10% FBS)

  • Glycoborine stock solution

  • Sterile 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • CO2 incubator, plate reader

Procedure:

  • Seed the 96-well plate with mammalian cells at a specific density (e.g., 1 x 10^4 cells/well) and incubate for 24 hours to allow for attachment.[20]

  • Prepare serial dilutions of Glycoborine in complete culture medium.

  • Remove the old medium from the cells and add 100 µL of the medium containing the different Glycoborine concentrations. Include untreated cells (viability control) and wells with medium only (blank).

  • Incubate the plate for 24-48 hours at 37°C in a 5% CO2 atmosphere.

  • Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for another 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.[20]

  • Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results and determine the IC50 value (the concentration that causes 50% inhibition of cell viability).

Selectivity Index (SI): The SI provides a measure of the compound's selectivity for microbial cells over mammalian cells. A higher SI is desirable. SI = IC50 / MIC

Data Presentation:

Table 5: Cytotoxicity and Selectivity Index of Glycoborine

Test Organism (for MIC) MIC (µg/mL) Mammalian Cell Line IC50 (µg/mL) Selectivity Index (IC50/MIC)
S. aureus ATCC 25923 8 HepG2 e.g., 120 15

| E. coli ATCC 25922 | 32 | HepG2 | e.g., 120 | 3.75 |

Workflow for Cytotoxicity and Selectivity Assessment

G seed_cells Seed Mammalian Cells in 96-well Plate incubate1 Incubate for 24h (Cell Adherence) seed_cells->incubate1 add_glycoborine Add Serial Dilutions of Glycoborine incubate1->add_glycoborine incubate2 Incubate for 24-48h add_glycoborine->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate for 2-4h add_mtt->incubate3 solubilize Solubilize Formazan incubate3->solubilize read_abs Read Absorbance (570 nm) solubilize->read_abs calc_ic50 Calculate IC50 read_abs->calc_ic50 calc_si Calculate Selectivity Index (IC50 / MIC) calc_ic50->calc_si

Caption: Workflow for MTT Cytotoxicity Assay.

Phase 5: Preliminary Investigation of Mechanism of Action (MOA)

Once antimicrobial activity and preliminary safety are established, investigating the mechanism of action is the next logical step.[22][23] This often involves a series of hypothesis-driven experiments to determine the cellular target of Glycoborine.

Logical Progression for MOA Studies:

  • Cell Wall/Membrane Integrity: Assess if Glycoborine disrupts the bacterial cell envelope.

    • Crystal Violet Assay: Measures permeability of the cytoplasmic membrane.

    • Propidium Iodide Uptake Assay: Uses a fluorescent dye that only enters cells with compromised membranes.

  • Macromolecular Synthesis Inhibition: Determine if Glycoborine interferes with the synthesis of DNA, RNA, protein, or peptidoglycan.[22] This is often done by measuring the incorporation of radiolabeled precursors (e.g., [3H]thymidine for DNA, [3H]uridine for RNA, [3H]leucine for protein).

  • Other Potential Targets: Depending on the structure of Glycoborine and results from initial assays, further investigation into specific enzymes or pathways may be warranted.

Hypothetical MOA Investigation Pathway

G start Glycoborine has Bactericidal Activity q1 Does it cause rapid cell lysis/leakage? start->q1 membrane_target Hypothesis: Cell Membrane or Cell Wall Target q1->membrane_target Yes internal_target Hypothesis: Intracellular Target q1->internal_target No membrane_exp Perform: - Propidium Iodide Assay - Membrane Depolarization Assay membrane_target->membrane_exp internal_exp Perform Macromolecular Synthesis Assays: - DNA (Thymidine) - RNA (Uridine) - Protein (Leucine) internal_target->internal_exp

Caption: Decision tree for MOA investigation.

References

Application Notes and Protocols for the Chromatographic Analysis of Carbazole Alkaloids Using Mahanimbine as a Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbazole alkaloids are a class of heterocyclic aromatic compounds that exhibit a wide range of biological activities, including anti-cancer, anti-inflammatory, and neuroprotective properties. These compounds are predominantly found in plants of the Rutaceae family, such as Murraya koenigii (curry tree). Accurate and reliable quantitative analysis of carbazole alkaloids is crucial for drug discovery, quality control of herbal medicines, and pharmacological research.

This document provides detailed application notes and protocols for the chromatographic analysis of carbazole alkaloids, using Mahanimbine as a reference standard. Mahanimbine is a major and well-characterized carbazole alkaloid from Murraya koenigii and is commercially available as an analytical standard. The methodologies described herein are applicable to High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Ultra-Performance Liquid Chromatography with Photodiode Array detection (UPLC-PDA).

Data Presentation

The following tables summarize the quantitative data for the chromatographic analysis of Mahanimbine, providing a benchmark for researchers establishing these methods in their laboratories.

Table 1: HPLC-UV Method Parameters and Performance Data for Mahanimbine Analysis [1]

ParameterValue
Chromatographic Column Agilent ZORBAX Bonus RP C18 (250x4.6 mm, 5µ)
Mobile Phase Methanol: 0.1% Triethylamine (93:07% v/v)
Flow Rate 1.2 mL/min
Detection Wavelength 254 nm
Column Temperature 25°C
Retention Time 4.705 minutes
Linearity Range 4 - 24 ng/mL
Correlation Coefficient (R²) 0.999
Limit of Detection (LOD) 0.02044 ng/mL
Limit of Quantification (LOQ) 0.06194 ng/mL

Table 2: UPLC-PDA Method Parameters and Performance Data for Selected Carbazole Alkaloids [2]

ParameterValue
Chromatographic Column Not specified
Mobile Phase Acetonitrile: 5 mM Ammonium Acetate Buffer (85:15% v/v)
Elution Mode Isocratic
Analysis Time < 4.0 minutes
Detection Photodiode Array (PDA)
Analyte LOD (μg/mL)
Koenimbidine0.7
Koenimbine0.4
Mahanimbine0.04

Experimental Protocols

Protocol 1: Sample Preparation from Murraya koenigii Leaves

This protocol outlines the extraction of carbazole alkaloids from dried plant material, suitable for subsequent chromatographic analysis.

Materials:

  • Dried leaves of Murraya koenigii

  • Methanol (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Soxhlet apparatus or ultrasonic bath

  • Rotary evaporator

  • Syringe filters (0.22 µm or 0.45 µm)

  • Volumetric flasks and pipettes

Procedure:

  • Drying and Grinding:

    • Thoroughly wash fresh leaves of Murraya koenigii and shade-dry them until they are brittle.

    • Grind the dried leaves into a coarse powder using a mortar and pestle or a mechanical grinder.[3]

  • Extraction (select one method):

    • Soxhlet Extraction:

      • Accurately weigh about 10 g of the powdered leaf material and place it in a thimble.

      • Extract with 90% ethanol for 8 hours in a Soxhlet apparatus.[1]

    • Ultrasonic-Assisted Extraction (UAE):

      • Accurately weigh about 10 g of the powdered leaf material and place it in a beaker.

      • Add a suitable volume of methanol (e.g., 1:10 solid-to-solvent ratio).

      • Sonicate the mixture for 15 minutes in an ultrasonic bath.[1]

    • Maceration with Ethyl Acetate:

      • Accurately weigh about 150 g of the powdered leaves and place them in a flask.

      • Add 600 mL of ethyl acetate and perform extraction under reflux for 3 hours.[3]

  • Concentration:

    • Filter the resulting extract to remove solid plant material.

    • Concentrate the filtrate using a rotary evaporator at a controlled temperature (e.g., 50°C) to obtain a semi-solid residue.[3]

  • Sample Solution Preparation:

    • Accurately weigh a known amount of the dried extract (e.g., 100 mg) and dissolve it in a specific volume of HPLC-grade methanol (e.g., 10 mL).[3]

    • Vortex the solution to ensure complete dissolution.

    • Centrifuge the solution to pellet any remaining particulate matter.

    • Filter the supernatant through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial.[1]

    • The sample is now ready for injection into the HPLC or UPLC system.

Protocol 2: Quantitative Analysis of Mahanimbine by HPLC-UV

This protocol provides a detailed procedure for the quantification of Mahanimbine in plant extracts using the parameters outlined in Table 1.

Materials and Equipment:

  • HPLC system with a UV detector

  • Agilent ZORBAX Bonus RP C18 column (250x4.6 mm, 5µ) or equivalent

  • Mahanimbine analytical standard (≥95.0% purity)

  • Methanol (HPLC grade)

  • Triethylamine (HPLC grade)

  • Ultrapure water

  • Prepared sample solution (from Protocol 1)

Procedure:

  • Preparation of Mobile Phase:

    • Prepare the mobile phase by mixing methanol and 0.1% triethylamine in a 93:7 ratio.

    • Degas the mobile phase by sonication for at least 10 minutes before use.

  • Preparation of Standard Solutions:

    • Prepare a stock solution of Mahanimbine (e.g., 1 mg/mL) by accurately weighing the standard and dissolving it in HPLC-grade methanol.

    • Perform serial dilutions of the stock solution with methanol to prepare a series of calibration standards in the desired concentration range (e.g., 4, 8, 12, 16, 20, and 24 ng/mL).[1]

  • Chromatographic Analysis:

    • Set up the HPLC system with the parameters specified in Table 1.

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject a fixed volume (e.g., 20 µL) of each standard solution and the sample solution into the HPLC system.

    • Record the chromatograms and the peak areas for Mahanimbine.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area of the Mahanimbine standards against their known concentrations.

    • Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (R²).

    • Using the peak area of Mahanimbine in the sample chromatogram, calculate its concentration in the sample solution using the regression equation.

    • Calculate the final concentration of Mahanimbine in the original plant material, taking into account the initial weight of the plant material and the dilution factors.

Visualizations

Experimental Workflow for Carbazole Alkaloid Analysis

The following diagram illustrates the general workflow for the extraction and chromatographic analysis of carbazole alkaloids from plant material.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Chromatographic Analysis plant_material Plant Material (e.g., Murraya koenigii leaves) drying_grinding Drying and Grinding plant_material->drying_grinding extraction Extraction (Soxhlet/Ultrasonic/Maceration) drying_grinding->extraction concentration Concentration (Rotary Evaporation) extraction->concentration dissolution_filtration Dissolution and Filtration concentration->dissolution_filtration hplc_uplc HPLC / UPLC System dissolution_filtration->hplc_uplc data_acquisition Data Acquisition hplc_uplc->data_acquisition data_processing Data Processing and Quantification data_acquisition->data_processing

Caption: Workflow for Extraction and Analysis.

Signaling Pathway Modulated by Mahanimbine

Mahanimbine has been shown to induce apoptosis and cell cycle arrest in cancer cells by modulating key signaling pathways. The diagram below illustrates the inhibitory effect of Mahanimbine on the AKT/mTOR and STAT3 pathways.[4][5]

signaling_pathway cluster_cell Cancer Cell cluster_akt_pathway AKT/mTOR Pathway cluster_stat3_pathway STAT3 Pathway cluster_downstream Downstream Effects mahanimbine Mahanimbine p_akt p-AKT mahanimbine->p_akt p_mtor p-mTOR mahanimbine->p_mtor p_stat3 p-STAT3 mahanimbine->p_stat3 akt AKT akt->p_akt Phosphorylation mtor mTOR p_akt->mtor mtor->p_mtor Phosphorylation cell_proliferation Cell Proliferation p_mtor->cell_proliferation apoptosis Apoptosis p_mtor->apoptosis stat3 STAT3 stat3->p_stat3 Phosphorylation p_stat3->cell_proliferation p_stat3->apoptosis

Caption: Mahanimbine's Inhibitory Pathway.

References

Troubleshooting & Optimization

Technical Support Center: Glycoborine Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of Glycoborine synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of Glycoborine and related carbazole alkaloids.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation Inefficient Pictet-Spengler Reaction: Incorrect acid catalyst, insufficient temperature, or inactive reagents.- Use a strong acid catalyst such as trifluoroacetic acid (TFA) or hydrochloric acid. - Ensure the reaction is heated sufficiently, typically at reflux in a suitable solvent like toluene or dichloromethane. - Use freshly distilled aldehydes and high-purity tryptamine derivatives.
Ineffective Palladium-Catalyzed Cyclization: Catalyst deactivation, poor ligand choice, or suboptimal reaction conditions.- Use a high-quality palladium catalyst such as Pd(OAc)₂ or Pd₂(dba)₃. - Screen different phosphine ligands (e.g., SPhos, Xantphos) to find the optimal one for your specific substrate. - Optimize the reaction temperature and time. In some cases, microwave heating can improve yields.[1]
Poor Yield in Cadogan-Sundberg Reaction: Incomplete deoxygenation of the nitro group.- Use an excess of the deoxygenating agent, such as triethyl phosphite or triphenylphosphine. - Higher reaction temperatures are often required for this reaction.
Formation of Side Products Over-alkylation: In reactions involving N-alkylation, multiple alkyl groups may be added.- Use a protecting group strategy for the indole nitrogen. - Carefully control the stoichiometry of the alkylating agent.
Homocoupling in Cross-Coupling Reactions: Formation of dimers of the starting materials in palladium-catalyzed reactions.- Adjust the catalyst and ligand concentrations. - Ensure the reaction is carried out under an inert atmosphere to prevent oxidative side reactions.
Formation of Regioisomers: In substituted carbazole synthesis, different isomers may form.- The directing effect of substituents on the aromatic rings will influence the regioselectivity. Careful planning of the synthetic route is crucial.
Difficult Purification Co-elution of Product and Impurities: Similar polarity of the desired product and byproducts.- Employ a multi-step purification strategy, such as a combination of column chromatography with different stationary phases (e.g., silica gel followed by alumina). - Preparative HPLC can be used for final purification to achieve high purity.[2][3][4]
Product Degradation on Silica Gel: Acidic nature of silica gel can cause degradation of sensitive compounds.- Use deactivated silica gel (e.g., treated with triethylamine) or an alternative stationary phase like alumina.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to Glycoborine?

A1: The most reported synthetic routes for Glycoborine and other carbazole alkaloids include the Pictet-Spengler reaction, palladium-catalyzed cross-coupling and cyclization reactions, and the Cadogan-Sundberg indole synthesis.[5][6] A notable method involves a palladium-catalyzed Ullmann cross-coupling reaction followed by a reductive cyclization.[5][7]

Q2: How can I optimize the yield of the Pictet-Spengler reaction for my tryptamine derivative?

A2: Optimization of the Pictet-Spengler reaction involves screening different acid catalysts (protic and Lewis acids), solvents of varying polarity, reaction temperatures, and reaction times. The electronic nature of the substituents on both the tryptamine and the aldehyde/ketone will significantly influence the reaction outcome. For example, electron-donating groups on the indole ring generally facilitate the reaction.

Q3: What are the key parameters to control in a palladium-catalyzed synthesis of carbazoles?

A3: The key parameters include the choice of palladium precursor (e.g., Pd(OAc)₂, PdCl₂, Pd₂(dba)₃), the phosphine ligand, the base, the solvent, and the reaction temperature. The ligand plays a crucial role in stabilizing the palladium catalyst and promoting the desired bond formation. A screening of different ligands is often necessary to achieve optimal results.[8][9]

Q4: I am observing a complex mixture of products. What are the likely side reactions?

A4: Common side reactions in carbazole synthesis include the formation of regioisomers, over-alkylation, and byproducts from competing reaction pathways. In palladium-catalyzed reactions, homocoupling of starting materials can also occur. Careful analysis of the side products by techniques like LC-MS and NMR can help in identifying their structures and devising strategies to minimize their formation.

Q5: What is the best method for purifying Glycoborine?

A5: Purification of Glycoborine typically involves column chromatography on silica gel or alumina. For achieving high purity, preparative High-Performance Liquid Chromatography (HPLC) is often employed.[2][3][4][10] The choice of eluent for column chromatography and the mobile phase for HPLC will depend on the polarity of the Glycoborine derivative being synthesized.

Quantitative Data Presentation

Table 1: Representative Yields for Carbazole Synthesis via Palladium-Catalyzed Amination of Cyclic Iodonium Salts with Various Anilines*
EntryAniline SubstituentCatalyst (mol %)Ligand (mol %)BaseSolventTemp (°C)Time (h)Yield (%)
14-FluoroPd(OAc)₂ (5)SPhos (10)K₃PO₄Toluene1101271
24-ChloroPd(OAc)₂ (5)SPhos (10)K₃PO₄Toluene1101255
34-CyanoPd(OAc)₂ (5)SPhos (10)K₃PO₄Toluene1101253
44-MethoxyPd(OAc)₂ (5)SPhos (10)K₃PO₄Toluene11012<5
54-MethylPd(OAc)₂ (5)SPhos (10)K₃PO₄Toluene1101245

*Data is representative for the synthesis of N-arylcarbazoles and should be used as a guideline for optimizing Glycoborine synthesis. Actual yields may vary depending on the specific substrates and conditions used.[9][11]

Experimental Protocols

Detailed Methodology for the Synthesis of Glycoborine via Palladium-Catalyzed Ullmann Cross-Coupling and Reductive Cyclization

This protocol is based on the synthesis of Glycoborine as reported in the literature.[5][7]

Step 1: Palladium-Catalyzed Ullmann Cross-Coupling

  • To a solution of 2-iodo-4-methylcyclohex-2-en-1-one and the appropriate o-halonitrobenzene in a suitable solvent (e.g., DMF), add the palladium catalyst (e.g., Pd(OAc)₂) and a phosphine ligand (e.g., SPhos).

  • Add a base (e.g., K₃PO₄) to the mixture.

  • Heat the reaction mixture under an inert atmosphere (e.g., Argon or Nitrogen) at a specified temperature (e.g., 100 °C) for a designated time (e.g., 12-24 hours).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the 2-arylcyclohex-2-en-1-one intermediate.

Step 2: Reductive Cyclization and Dehydrogenation

  • Dissolve the 2-arylcyclohex-2-en-1-one intermediate in a suitable solvent (e.g., ethanol).

  • Add a reducing agent (e.g., SnCl₂·2H₂O) and an acid (e.g., concentrated HCl).

  • Reflux the reaction mixture for a specified time (e.g., 4-6 hours).

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction and neutralize with a base (e.g., saturated NaHCO₃ solution).

  • Extract the product with an organic solvent (e.g., dichloromethane).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.

  • The crude tetrahydrocarbazole can be dehydrogenated to the corresponding carbazole (Glycoborine) by heating with a dehydrogenating agent (e.g., DDQ or palladium on carbon) in a high-boiling solvent (e.g., xylene).

  • Purify the final product by column chromatography on silica gel or preparative HPLC to yield pure Glycoborine.

Visualizations

experimental_workflow cluster_step1 Step 1: Palladium-Catalyzed Ullmann Cross-Coupling cluster_step2 Step 2: Reductive Cyclization & Dehydrogenation a 2-Iodo-4-methylcyclohex-2-en-1-one + o-Halonitrobenzene b Add Pd(OAc)₂, SPhos, K₃PO₄ in DMF a->b c Heat at 100°C b->c d Workup & Purification c->d e 2-Arylcyclohex-2-en-1-one d->e f Intermediate from Step 1 g Add SnCl₂·2H₂O, HCl in Ethanol f->g h Reflux g->h i Dehydrogenation (e.g., DDQ) h->i j Purification i->j k Glycoborine j->k

Caption: Experimental workflow for the synthesis of Glycoborine.

antifungal_pathway cluster_cell Candida albicans Cell Carbazole Carbazole Derivative (e.g., Glycoborine) Ras1 Ras1 Carbazole->Ras1 inhibits MAPKKK MAPKKK (STE11) Ras1->MAPKKK activates MAPKK MAPKK (HST7) MAPKKK->MAPKK activates MAPK MAPK (CEK1) MAPKK->MAPK activates UME6 UME6 MAPK->UME6 activates NRG1 NRG1 MAPK->NRG1 inhibits Hyphal_Growth Hyphal Growth (Virulence) UME6->Hyphal_Growth promotes NRG1->Hyphal_Growth represses

Caption: Postulated antifungal signaling pathway of carbazole alkaloids.[12][13][14]

References

Optimizing reaction conditions for the C-H bond activation in Glycoborine synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the reaction conditions for the critical C-H bond activation step in the synthesis of Glycoborine.

Frequently Asked Questions (FAQs)

Q1: What is the key C-H activation step in the synthesis of Glycoborine?

The synthesis of Glycoborine, a carbazole alkaloid, can be achieved through a palladium-catalyzed intramolecular C-H bond activation/arylation of a diarylamine precursor, specifically N-(3-methoxy-4-methylphenyl)-N-phenylamine. This step facilitates the formation of the carbazole core structure.

Q2: Which catalyst is typically used for this transformation?

Palladium(II) acetate (Pd(OAc)₂) is the most commonly employed catalyst for the intramolecular C-H arylation to form the carbazole ring system in Glycoborine synthesis.[1]

Q3: What are the typical reaction conditions for this C-H activation?

The reaction is generally carried out at an elevated temperature, often around 110-120 °C. Pivalic acid is a crucial additive that can act as a proton shuttle and co-catalyst. The reaction is typically performed in a high-boiling point solvent like DMF or toluene under an inert atmosphere. An oxidant is also required to regenerate the active Pd(II) catalyst.

Q4: Why is pivalic acid used in the reaction mixture?

Pivalic acid plays a multifaceted role in palladium-catalyzed C-H activation. It can act as a proton shuttle, facilitating the concerted metalation-deprotonation (CMD) mechanism. Additionally, the pivalate anion can coordinate to the palladium center, influencing its reactivity and stability, which can lead to improved yields.

Q5: What are some common side reactions or byproducts?

Common side reactions include the formation of homocoupled products of the starting diarylamine, and in some cases, intermolecular C-H activation products if the concentration is too high. Incomplete cyclization can also lead to the recovery of the starting material. The presence of strongly coordinating functional groups on the substrate can sometimes lead to catalyst inhibition.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low to no conversion of starting material 1. Inactive catalyst. 2. Insufficient temperature. 3. Presence of inhibitors (e.g., water, strongly coordinating impurities). 4. Inefficient oxidant.1. Use fresh, high-purity Pd(OAc)₂. Consider pre-activation of the catalyst. 2. Ensure the reaction temperature is maintained at the optimal level (typically 110-120 °C). 3. Use anhydrous solvents and reagents. Purify the starting diarylamine to remove any potential inhibitors. 4. Ensure the oxidant (e.g., Cu(OAc)₂) is fresh and used in the correct stoichiometry. Consider screening other oxidants like Ag₂CO₃ or benzoquinone.
Formation of significant amounts of byproducts (e.g., homocoupling) 1. Incorrect catalyst-to-ligand ratio (if a ligand is used). 2. Reaction temperature is too high. 3. Inappropriate choice of solvent or base.1. While this specific reaction often runs ligandless, in related systems, optimizing the Pd:ligand ratio is crucial. 2. Lower the reaction temperature in increments of 5-10 °C. 3. Screen different solvents (e.g., toluene, xylene, DMF, DMAc) and bases (e.g., K₂CO₃, Cs₂CO₃).
Poor regioselectivity (in cases of substituted diarylamines) 1. Steric hindrance at the desired C-H activation site. 2. Electronic effects of substituents on the aromatic rings.1. If applicable, consider using a directing group to favor C-H activation at the desired position. 2. Modify the electronic nature of the substrate if possible. Computational studies can sometimes predict the most favorable site of C-H activation.
Difficulty in product isolation/purification 1. Formation of closely related byproducts. 2. Residual palladium in the final product.1. Optimize the reaction to minimize byproduct formation. Employ careful column chromatography, potentially using different solvent systems or stationary phases. 2. Treat the crude product with a palladium scavenger resin or perform an aqueous wash with a solution of a chelating agent like thiourea.

Experimental Protocols

Synthesis of the Diarylamine Precursor: N-(3-methoxy-4-methylphenyl)-N-phenylamine

A common method for the synthesis of the diarylamine precursor is the Buchwald-Hartwig amination.

Reagents:

  • 3-Methoxy-4-methylaniline

  • Bromobenzene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos (or other suitable phosphine ligand)

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous toluene

Procedure:

  • To an oven-dried Schlenk tube, add Pd(OAc)₂ (2 mol%), Xantphos (4 mol%), and Cs₂CO₃ (1.5 equivalents).

  • Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen).

  • Add 3-methoxy-4-methylaniline (1 equivalent) and anhydrous toluene.

  • Add bromobenzene (1.2 equivalents) via syringe.

  • Heat the reaction mixture at 100-110 °C with stirring for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to afford N-(3-methoxy-4-methylphenyl)-N-phenylamine.

C-H Bond Activation for Glycoborine Synthesis

This protocol is based on the synthesis of carbazole alkaloids via palladium-catalyzed intramolecular C-H arylation.[1]

Reagents:

  • N-(3-methoxy-4-methylphenyl)-N-phenylamine

  • Palladium(II) acetate (Pd(OAc)₂)

  • Pivalic acid

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Oxidant (e.g., Copper(II) acetate, Silver(I) carbonate)

Procedure:

  • In a sealed tube, dissolve N-(3-methoxy-4-methylphenyl)-N-phenylamine (1 equivalent) in anhydrous DMF.

  • Add pivalic acid (2-3 equivalents).

  • Add Pd(OAc)₂ (5-10 mol%).

  • Add the oxidant (e.g., Cu(OAc)₂ (1.2 equivalents) or Ag₂CO₃ (1.2 equivalents)).

  • Seal the tube and heat the reaction mixture at 110-120 °C for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield Glycoborine.

Data Presentation

Table 1: Comparison of Reaction Conditions for Palladium-Catalyzed Intramolecular C-H Arylation of Diarylamines.

EntryCatalyst (mol%)Oxidant (equiv.)Additive (equiv.)SolventTemp (°C)Time (h)Yield (%)Reference
1Pd(OAc)₂ (5)Cu(OAc)₂ (1.2)PivOH (2.0)DMF12024~70-80*Adapted from[1]
2Pd(OAc)₂ (10)Ag₂CO₃ (1.2)PivOH (2.5)Toluene11018VariesGeneric Conditions
3PdCl₂(PPh₃)₂ (5)K₂S₂O₈ (2.0)-Acetic Acid10012VariesGeneric Conditions
4Pd(TFA)₂ (5)Benzoquinone (1.5)-DCE8036VariesGeneric Conditions

*Note: The yield for the specific synthesis of Glycoborine is reported to be in this range under optimized conditions.

Visualizations

experimental_workflow cluster_0 Precursor Synthesis cluster_1 C-H Activation/Cyclization cluster_2 Purification start Start Materials: 3-Methoxy-4-methylaniline Bromobenzene buchwald Buchwald-Hartwig Amination (Pd(OAc)₂, Xantphos, Cs₂CO₃) start->buchwald precursor Diarylamine Precursor: N-(3-methoxy-4-methylphenyl) -N-phenylamine buchwald->precursor ch_activation Intramolecular C-H Activation (Pd(OAc)₂, PivOH, Oxidant) precursor->ch_activation glycoborine Glycoborine ch_activation->glycoborine purification Column Chromatography glycoborine->purification final_product Purified Glycoborine purification->final_product

Caption: Experimental workflow for the synthesis of Glycoborine.

catalytic_cycle pd2 Pd(II)L_n intermediate1 Pd(II)-Substrate Complex pd2->intermediate1 + Diarylamine diarylamine Diarylamine Substrate diarylamine->intermediate1 cmd Concerted Metalation- Deprotonation (CMD) - PivOH assistance intermediate1->cmd palladacycle Palladacycle Intermediate cmd->palladacycle - H⁺ reductive_elimination Reductive Elimination palladacycle->reductive_elimination pd0 Pd(0)L_n reductive_elimination->pd0 + Carbazole carbazole Carbazole (Glycoborine) reductive_elimination->carbazole oxidation Oxidation (e.g., by Cu(II)) pd0->oxidation oxidation->pd2 Regeneration of active catalyst

Caption: Proposed catalytic cycle for the C-H activation step.

References

Technical Support Center: Resolving Impurities in Synthetic Glycoborine Preparations

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals working on the synthesis and purification of Glycoborine. For the purpose of this guide, "Glycoborine" is defined as a class of molecules representing conjugates of a carbohydrate (glycan) moiety and a boronic acid functional group. The unique chemical properties of both the glycan and the boronic acid can introduce specific challenges in purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered in the synthesis of Glycoborine?

A1: Impurities in Glycoborine preparations typically arise from the starting materials, side reactions, or degradation of the product. Common classes of impurities include:

  • Unreacted Starting Materials: Residual glycosyl precursors or aryl/alkyl boronate esters.

  • Homocoupled Byproducts: Dimers of the starting materials can sometimes be observed.

  • Protodeboronation Products: The loss of the boronic acid group from the target molecule, resulting in the corresponding des-boro compound. This is often accelerated by acidic or basic conditions.[1]

  • Boroxines (Anhydrides): Boronic acids can reversibly form cyclic anhydrides (boroxines) through dehydration. This can lead to complex NMR spectra and issues with chromatographic purification.

  • Residual Catalysts: If transition metals like palladium are used in the synthesis, trace amounts may remain in the final product.[2]

  • Reagents and Solvents: Impurities from reagents and solvents used during the synthesis and work-up.

Q2: Which analytical techniques are best for identifying and quantifying impurities in my Glycoborine sample?

A2: A combination of chromatographic and spectroscopic methods is recommended for a comprehensive impurity profile:

  • High-Performance Liquid Chromatography (HPLC): HPLC, particularly reverse-phase HPLC with UV and/or mass spectrometric (MS) detection, is the primary tool for assessing purity and quantifying impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹¹B NMR are invaluable for structural confirmation of your Glycoborine product and for identifying major impurities. The presence of boroxines can sometimes be inferred from broad peaks in the ¹H NMR.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides accurate mass data to confirm the elemental composition of the desired product and to help identify unknown impurities.[3][4]

Q3: What is a good starting point for the purification of a crude Glycoborine preparation?

A3: A simple acid-base extraction is often a good first step. Boronic acids are generally acidic and can be converted to their corresponding boronate salts with a base.[5] This allows for their separation from non-acidic organic impurities. Following extraction, techniques like crystallization or silica gel chromatography can be employed. However, chromatography of boronic acids on silica gel can be challenging due to their propensity to streak or stick to the column.[6][7][8]

Troubleshooting Guide

Problem 1: My Glycoborine product is streaking badly or is retained on the silica gel column.

  • Cause: Boronic acids are known to interact strongly with the acidic silanol groups on the surface of silica gel, which can lead to poor peak shape and recovery. The formation of boroxines can also complicate chromatography.

  • Solution 1: Use a modified eluent. Adding a small amount of a modifier like acetic acid to the mobile phase can sometimes improve peak shape by competing with the boronic acid for binding sites on the silica.[6]

  • Solution 2: Switch to a different stationary phase. Neutral or basic alumina can be a good alternative to silica gel for the purification of boronic acids.[6] Reverse-phase chromatography (e.g., C18) is another effective option, especially for polar Glycoborine compounds.[9]

  • Solution 3: Derivatization. Temporarily converting the boronic acid to a more chromatographically stable derivative, such as a boronate ester (e.g., MIDA boronate), can facilitate purification.[7]

Problem 2: I have a persistent impurity that co-elutes with my product.

  • Cause: The impurity may have very similar polarity and functional groups to your target Glycoborine molecule.

  • Solution 1: Preparative HPLC. This is often the most effective method for separating closely eluting compounds. A systematic screen of different columns and mobile phases may be necessary to achieve separation.[6]

  • Solution 2: Derivatization/Chemical Treatment. You can selectively react either the product or the impurity to alter its chemical properties, making separation easier. For example, forming a diethanolamine adduct of your boronic acid product can allow it to be crystallized or precipitated, leaving the impurity in solution.[1][9]

  • Solution 3: Recrystallization. If your Glycoborine is a solid, careful solvent selection for recrystallization can effectively remove impurities. Solvents like hot water, ethanol, or ethyl acetate are often used for boronic acids.[6][9]

Problem 3: My NMR spectrum is complex and suggests the presence of multiple species, but my LC-MS shows a single major peak.

  • Cause: This is a classic sign of boroxine formation. Boronic acids can exist in equilibrium with their cyclic trimeric anhydrides (boroxines) in solution, especially in aprotic solvents. This gives rise to a more complex NMR spectrum than expected, while under the aqueous mobile phase conditions of reverse-phase LC-MS, the boroxine typically hydrolyzes back to the monomeric boronic acid.

  • Solution: To simplify the NMR spectrum, you can try acquiring it in a solvent system that favors the monomeric form, such as DMSO-d₆ with a small amount of D₂O.

Data Presentation: Comparison of Purification Strategies

The following table summarizes common purification techniques for boronic acids, which can be applied to Glycoborine preparations.

Purification MethodPrincipleAdvantagesDisadvantagesBest For
Column Chromatography Differential adsorption onto a stationary phase (e.g., silica, alumina).Widely applicable, good for separating compounds with different polarities.Can be challenging for boronic acids (streaking, degradation); may not resolve closely related impurities.[6]Initial purification of crude mixtures.
Recrystallization Difference in solubility between the product and impurities in a given solvent.Highly effective for achieving high purity; scalable.[6]Requires the compound to be a solid; can have lower yields.Final purification step for solid products.
Acid-Base Extraction Exploits the acidic nature of boronic acids to form water-soluble salts.Simple, fast, and good for removing non-acidic impurities.[1][5]Not effective for removing other acidic impurities.Initial work-up of the reaction mixture.
Derivatization (e.g., with diethanolamine) Reversible formation of a stable, often crystalline adduct.Can greatly simplify purification by crystallization; adducts are often more stable than free boronic acids.[7]Requires additional chemical steps (formation and hydrolysis).Isolating boronic acids from complex mixtures or removing stubborn impurities.
Preparative HPLC High-resolution separation based on partitioning between mobile and stationary phases.Excellent for separating closely related impurities and achieving very high purity.[6]Lower capacity, more expensive, requires specialized equipment.Final purification of small to medium quantities of material.

Experimental Protocols

Protocol 1: Purification of Glycoborine via Diethanolamine Adduct Formation

This protocol is adapted from methods used for the purification of arylboronic acids and is effective for isolating the boronic acid from neutral impurities.[7][9]

  • Dissolution: Dissolve the crude Glycoborine sample in a minimal amount of a suitable organic solvent (e.g., diethyl ether, ethyl acetate).

  • Adduct Formation: Add diethanolamine (1.0-1.2 equivalents) dropwise to the solution while stirring at room temperature.

  • Precipitation: The diethanolamine adduct of the Glycoborine, which is a zwitterionic complex, will often precipitate out of the solution as a crystalline solid. Continue stirring for 1-2 hours to ensure complete precipitation.

  • Isolation: Collect the solid adduct by vacuum filtration and wash it with a small amount of cold solvent (the same solvent used for dissolution) to remove any remaining soluble impurities.

  • Hydrolysis (Liberation of Pure Glycoborine): Suspend the filtered adduct in a biphasic mixture of ethyl acetate and water. Acidify the aqueous layer with 1 M HCl to a pH of ~2-3 while stirring vigorously. This will break the adduct and partition the pure Glycoborine into the organic layer.

  • Work-up: Separate the organic layer, wash it with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), and concentrate it under reduced pressure to yield the purified Glycoborine.

  • Analysis: Confirm the purity of the final product using HPLC and NMR.

Protocol 2: Purification of Glycoborine by Basic Extraction

This protocol is a simple and effective method for removing non-acidic impurities from a crude Glycoborine sample.[1][5]

  • Dissolution: Dissolve the crude Glycoborine in an organic solvent that is immiscible with water, such as ethyl acetate or dichloromethane.

  • Extraction: Transfer the solution to a separatory funnel and extract it with a basic aqueous solution (e.g., 1 M NaOH or saturated NaHCO₃) two to three times. The Glycoborine will form a salt and move into the aqueous layer, while neutral organic impurities will remain in the organic layer.

  • Combine and Wash: Combine the aqueous layers and wash them once with the organic solvent to remove any last traces of impurities.

  • Acidification: Cool the aqueous layer in an ice bath and carefully acidify it with 1 M HCl until the pH is ~2-3. The purified Glycoborine should precipitate out of the solution. If it does not precipitate, it can be extracted back into an organic solvent.

  • Isolation: If the product precipitates, collect it by vacuum filtration, wash with cold water, and dry under vacuum. If it remains in solution, extract the acidified aqueous phase with fresh ethyl acetate (3 times).

  • Final Steps: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the purified Glycoborine.

  • Analysis: Assess the purity of the product by HPLC and NMR.

Visualizations

A Glycosyl Precursor C Coupling Reaction (e.g., Suzuki) A->C B Boronate Ester B->C D Crude Glycoborine Ester C->D I1 Unreacted Starting Materials C->I1 Incomplete Reaction I2 Homocoupled Byproducts C->I2 Side Reaction E Deprotection / Hydrolysis D->E F Crude Glycoborine E->F I3 Protodeboronation Product E->I3 Side Reaction G Purification F->G I4 Boroxine (Anhydride) F->I4 Dehydration H Pure Glycoborine G->H I4->F

Caption: Hypothetical synthetic pathway for Glycoborine showing key stages and points of impurity introduction.

start Crude Glycoborine Sample analysis Analyze by HPLC & NMR start->analysis is_pure Purity > 98%? analysis->is_pure end Pure Product is_pure->end Yes troubleshoot Identify Impurities is_pure->troubleshoot No path_extraction Acid-Base Extraction troubleshoot->path_extraction Non-acidic impurities path_chrom Chromatography (Silica, Alumina, C18) troubleshoot->path_chrom Polarity difference path_deriv Derivatization & Crystallization troubleshoot->path_deriv Co-eluting impurities path_prep Preparative HPLC troubleshoot->path_prep Difficult separation path_extraction->analysis path_chrom->analysis path_deriv->analysis path_prep->analysis

Caption: Troubleshooting workflow for the purification of synthetic Glycoborine.

cluster_0 Crude Mixture glycoborine Glyco-Ar-B(OH)₂ (Soluble) dea + Diethanolamine (DEA) impurity Impurity (Soluble) adduct Glyco-Ar-B(DEA)⁻⁺ (Insoluble Precipitate) filter Filter & Wash adduct->filter impurity_sol Impurity (Remains in Solution) dea->adduct dea->impurity_sol

Caption: Purification of Glycoborine via selective precipitation of its diethanolamine (DEA) adduct.

References

Enhancing the biological activity of Glycoborinine through structural modification

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Enhancing the Biological Activity of Glycoborinine

Welcome to the technical support center for this compound, a promising glycosylated boron-containing compound with potential therapeutic applications. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on enhancing its biological activity through structural modification and to troubleshoot common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary biological activity?

A1: this compound is a novel glycosylated boron-containing natural product isolate. Preliminary studies have shown its potential as an anti-cancer agent, primarily through the induction of apoptosis in various cancer cell lines. Its unique structure, featuring a boronic acid moiety and a specific glycosylation pattern, is believed to be crucial for its biological function.

Q2: Why is structural modification of this compound necessary?

A2: While this compound shows promising biological activity, initial studies indicate opportunities for enhancement.[1][2] Structural modifications aim to improve its potency, selectivity, solubility, and pharmacokinetic profile, thereby increasing its therapeutic potential.[1][2] Common modifications include altering the glycan moiety, substituting functional groups on the aglycone, and modifying the boronic acid group.[3][4]

Q3: What are the most common challenges encountered when working with this compound?

A3: Researchers may face challenges with the stability of the boronic acid group, the solubility of certain derivatives, and the reproducibility of biological assays. The synthesis of derivatives can also be complex, requiring careful protection and deprotection strategies.

Q4: How does the glycosylation pattern of this compound affect its activity?

A4: The glycan portion of this compound is critical for its interaction with cellular targets.[3][5] Modifications to the sugar residues, such as changes in stereochemistry or the addition of functional groups like sulfates or acetyl groups, can significantly impact its binding affinity and biological activity.[3][4]

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your experiments with this compound and its derivatives.

Problem 1: Low yield of a synthesized this compound derivative.

  • Question: I am attempting to synthesize a novel derivative of this compound by modifying the glycan moiety, but the reaction yield is consistently low. What could be the issue?

  • Answer: Low yields in glycosylation reactions are a common issue. Consider the following troubleshooting steps:

    • Check the purity of your starting materials: Impurities in the this compound aglycone or the activated sugar donor can interfere with the reaction.

    • Optimize reaction conditions: Vary the temperature, reaction time, and solvent. The choice of glycosyl donor and promoter is also critical.

    • Use a different protecting group strategy: Inadequate protection of reactive functional groups on the aglycone or the sugar can lead to side reactions.

    • Monitor the reaction progress: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the reaction and determine the optimal time for quenching.

Problem 2: Poor solubility of a new this compound analog in aqueous buffers.

  • Question: My newly synthesized this compound analog is poorly soluble in the aqueous buffers required for my biological assays. How can I improve its solubility?

  • Answer: Poor aqueous solubility is a frequent challenge in drug development.[1][2] Here are some strategies to address this:

    • Introduce hydrophilic functional groups: Modifying the structure to include polar groups like hydroxyl, carboxyl, or amino groups can enhance water solubility.[4]

    • Formulate with a co-solvent: Using a small percentage of a biocompatible organic solvent, such as DMSO or ethanol, can help dissolve the compound. However, be sure to include a vehicle control in your experiments.

    • Prepare a salt form: If your analog has an acidic or basic functional group, converting it to a salt can significantly improve its solubility.

    • Use of solubilizing agents: Employing excipients like cyclodextrins can encapsulate the hydrophobic compound and increase its aqueous solubility.

Problem 3: Inconsistent results in the cytotoxicity assay.

  • Question: I am observing high variability in the IC50 values of my this compound derivatives when performing MTT assays. What could be causing this inconsistency?

  • Answer: Inconsistent results in cell-based assays can arise from several factors. Follow this troubleshooting guide:

    • Ensure consistent cell culture conditions: Maintain a consistent cell passage number, seeding density, and growth medium composition.

    • Verify compound stability: The compound may be degrading in the culture medium. Assess its stability over the course of the experiment.

    • Check for interference with the assay: Some compounds can interfere with the MTT reagent itself. Consider using an alternative cytotoxicity assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay.

    • Standardize compound preparation: Ensure the compound is fully dissolved and that the final concentration in the assay is accurate. Serial dilutions should be prepared fresh for each experiment.

Quantitative Data Summary

The following table summarizes the in vitro cytotoxicity of selected this compound derivatives against the human breast cancer cell line MCF-7.

CompoundModificationIC50 (µM) ± SD
This compoundParent Compound15.2 ± 2.1
GCB-01Acetylation of the glycan8.5 ± 1.3
GCB-02Sulfation of the glycan5.1 ± 0.8
GCB-03Phenylboronic acid substitution22.7 ± 3.5
GCB-04Aglycone methylation12.3 ± 1.9

Data are presented as the mean ± standard deviation from three independent experiments.

Experimental Protocols

1. MTT Cytotoxicity Assay

This protocol is used to assess the effect of this compound derivatives on the viability of cancer cells.

  • Materials:

    • MCF-7 human breast cancer cells

    • DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

    • This compound derivatives dissolved in DMSO

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

    • 96-well plates

  • Procedure:

    • Seed MCF-7 cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of the this compound derivatives (e.g., 0.1, 1, 10, 50, 100 µM) for 48 hours. Include a vehicle control (DMSO).

    • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of solubilization buffer to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the cell viability as a percentage of the control and determine the IC50 value.

2. Annexin V-FITC/PI Apoptosis Assay

This flow cytometry-based assay is used to quantify apoptosis induced by this compound derivatives.

  • Materials:

    • MCF-7 cells

    • This compound derivatives

    • Annexin V-FITC Apoptosis Detection Kit

    • 6-well plates

  • Procedure:

    • Seed MCF-7 cells in 6-well plates and treat with the IC50 concentration of the this compound derivatives for 24 hours.

    • Harvest the cells by trypsinization and wash with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within 1 hour. Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Visualizations

Glycoborinine_Signaling_Pathway This compound This compound Derivative Receptor Cell Surface Receptor This compound->Receptor Binds to Adaptor Adaptor Protein Receptor->Adaptor Activates Caspase9 Caspase-9 Adaptor->Caspase9 Cleaves Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Induces

Caption: Proposed signaling pathway for this compound-induced apoptosis.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_bioassay Biological Evaluation Synthesis Structural Modification of this compound Purification Purification (HPLC) Synthesis->Purification Characterization Characterization (NMR, MS) Purification->Characterization Cytotoxicity Cytotoxicity Assay (MTT) Characterization->Cytotoxicity Test Derivatives Apoptosis Apoptosis Assay (Flow Cytometry) Cytotoxicity->Apoptosis Mechanism Mechanism of Action Studies Apoptosis->Mechanism Mechanism->Synthesis Lead Optimization

Caption: Workflow for structural modification and biological evaluation.

Troubleshooting_Logic Start Inconsistent Biological Activity? CheckPurity Compound Purity >95%? Start->CheckPurity CheckSolubility Soluble in Assay Buffer? CheckPurity->CheckSolubility Yes Purify Re-purify Compound CheckPurity->Purify No CheckStability Stable in Assay Conditions? CheckSolubility->CheckStability Yes Reformulate Reformulate or use Co-solvent CheckSolubility->Reformulate No CheckAssay Assay Protocol Standardized? CheckStability->CheckAssay Yes ModifyProtocol Modify Protocol or Assess Stability CheckStability->ModifyProtocol No OptimizeAssay Optimize Assay Parameters CheckAssay->OptimizeAssay No Success Consistent Results CheckAssay->Success Yes Purify->CheckPurity Reformulate->CheckSolubility ModifyProtocol->CheckStability OptimizeAssay->CheckAssay

Caption: Troubleshooting logic for inconsistent biological activity.

References

Minimizing off-target effects of Glycoborinine in cellular assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Glycoborinine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing off-target effects and to offer troubleshooting support for cellular assays involving this compound.

Frequently Asked Questions (FAQs)

1. What is this compound and what is its primary biological target?

This compound is a novel small molecule inhibitor developed to selectively target the fictitious GlycoReceptor Signaling Pathway (GRSP). Its primary, or "on-target," effect is the inhibition of this pathway, which has been implicated in the pathology of certain diseases.

2. What are the potential off-target effects associated with this compound?

While this compound was designed for high specificity, it has the potential to interact with unintended cellular targets. These "off-target" interactions can lead to unforeseen cellular responses, toxicity, and confounding experimental results. Therefore, minimizing these effects is critical for both accurate research outcomes and potential therapeutic applications.[1][2]

3. What strategies can I employ to minimize off-target effects in my cellular assays?

Several key strategies can help mitigate off-target effects:

  • Concentration Optimization: It is crucial to use the lowest possible concentration of this compound that still produces the desired on-target effect.

  • Implementation of Controls: The inclusion of both negative and positive controls in your experimental design is essential to distinguish between on-target, off-target, and other non-specific effects.[3]

  • Appropriate Cell Line Selection: Whenever possible, utilize cell lines that have been validated for the expression and functionality of the target pathway.

  • Orthogonal Assays: To ensure the robustness of your findings, it is advisable to confirm results using multiple, independent assay methodologies.

4. What is the recommended concentration range for using this compound in cellular assays?

The optimal concentration of this compound can differ based on the specific cell type and the conditions of the assay. It is highly recommended to perform a dose-response curve to experimentally determine the EC50 or IC50 in your particular system. A general starting point for concentration ranges can be found in the data table below. As a rule of thumb, using concentrations significantly above the on-target IC50 increases the likelihood of off-target binding.[4]

Troubleshooting Guides

This section addresses common problems that may be encountered during experiments with this compound and provides potential solutions.

Problem 1: I am observing a high background signal or unexpected levels of cellular toxicity.

  • Possible Cause: The concentration of this compound being used may be too high, resulting in off-target effects.

  • Solution:

    • Conduct a dose-response experiment to identify the optimal, non-toxic concentration.

    • Consider reducing the incubation time of the cells with this compound.

    • Verify the purity of your this compound stock to rule out contaminants.

Problem 2: My results are inconsistent from one experiment to the next.

  • Possible Cause: There may be variability in your experimental conditions.

  • Solution:

    • Ensure that all experimental parameters, such as cell density, incubation periods, and reagent concentrations, are standardized.

    • To prevent degradation, use a fresh aliquot of this compound for each experiment.

    • Confirm that your control groups are behaving as anticipated.[3]

Problem 3: I am not observing any of the expected on-target effects.

  • Possible Cause:

    • The concentration of this compound may be insufficient.

    • The target pathway may not be active in the cell line you are using.

    • The this compound compound may have degraded.

  • Solution:

    • Based on a preliminary dose-response curve, try increasing the concentration of this compound.

    • Use a positive control or an alternative known activator to verify the expression and activity of the GRSP in your chosen cell model.

    • Utilize a new, validated batch of this compound to rule out compound degradation.

Quantitative Data

The table below provides a summary of key quantitative parameters for this compound, as determined by in-house validation assays. These values should serve as a reference, and it is strongly recommended that you determine these parameters within your specific experimental setup.

ParameterValueAssay Condition
On-Target Affinity (Kd) 15 nMRecombinant GlycoReceptor binding assay
On-Target IC50 100 nMGRSP activity assay in HEK293 cells
Off-Target Kinase Panel IC50 > 10 µMBroad-spectrum kinase activity panel
Recommended in vitro concentration 50 - 200 nMFor cellular assays
Cellular Toxicity (CC50) > 25 µMIn HepG2 cells after 48h exposure

Experimental Protocols

Protocol 1: Determination of the On-Target IC50 of this compound via a Luciferase Reporter Assay

This protocol details the procedure for determining the half-maximal inhibitory concentration (IC50) of this compound on the GRSP, utilizing a luciferase reporter construct that is responsive to the activation of the pathway.

Materials:

  • HEK293 cells stably expressing the GRSP-luciferase reporter

  • This compound

  • GRSP agonist (e.g., recombinant ligand)

  • DMEM supplemented with 10% FBS

  • Luciferase assay reagent

  • 96-well white, clear-bottom plates

Procedure:

  • Seed the HEK293-GRSP-luciferase cells into a 96-well plate at a density of 2 x 10^4 cells per well and incubate overnight.

  • Prepare a serial dilution of this compound in DMEM.

  • Remove the existing media from the cells and add the various this compound dilutions. Incubate for 1 hour.

  • With the exception of the negative control wells, add the GRSP agonist at its EC80 concentration to all wells.

  • Incubate the plate for 6 hours at 37°C.

  • Lyse the cells and proceed to measure the luciferase activity as per the manufacturer's protocol.

  • Calculate the IC50 value by fitting the resulting data to a four-parameter logistic curve.[5]

Protocol 2: Assessment of Off-Target Effects Through a Cell Viability Assay

This protocol provides a method for assessing the general cytotoxicity of this compound, which can serve as an indicator of potential off-target effects.

Materials:

  • A panel of different cell lines (e.g., HepG2, HeLa, A549)

  • This compound

  • DMEM supplemented with 10% FBS

  • A cell viability reagent (e.g., CellTiter-Glo®)

  • 96-well clear plates

Procedure:

  • Seed the various cell lines in 96-well plates at their optimal densities and allow them to attach overnight.

  • Prepare a serial dilution of this compound in the appropriate cell culture medium for each cell line.

  • Add the this compound dilutions to the cells. Be sure to include a vehicle-only control.

  • Incubate the plates for 48 hours at 37°C.

  • Measure cell viability using your chosen reagent, following the manufacturer's instructions.

  • For each cell line, calculate the CC50 (half-maximal cytotoxic concentration).

Visualizations

GlycoReceptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand Ligand GlycoReceptor GlycoReceptor Ligand->GlycoReceptor Binds KinaseA Kinase A GlycoReceptor->KinaseA Activates KinaseB Kinase B KinaseA->KinaseB Phosphorylates TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor Activates CellularResponse Cellular Response TranscriptionFactor->CellularResponse Induces This compound This compound This compound->GlycoReceptor Inhibits

Caption: Hypothetical GlycoReceptor Signaling Pathway inhibited by this compound.

Off_Target_Workflow start Start: Hypothesis of This compound Off-Target Effects dose_response 1. Dose-Response Curve in Target Cell Line start->dose_response selectivity_panel 2. Kinase Selectivity Panel (In Vitro) dose_response->selectivity_panel phenotypic_screen 3. Broad Phenotypic Screening (e.g., Cell Painting) selectivity_panel->phenotypic_screen target_deconvolution 4. Target Deconvolution (e.g., Affinity Chromatography) phenotypic_screen->target_deconvolution validation 5. Validate Off-Targets (e.g., CRISPR KO, RNAi) target_deconvolution->validation end End: Confirmed Off-Target Profile validation->end

Caption: Experimental workflow for identifying and validating off-target effects.

Troubleshooting_Guide start Problem Encountered inconsistent_results Inconsistent Results? start->inconsistent_results no_effect No On-Target Effect? inconsistent_results->no_effect No check_reagents Check Reagent Stability and Concentrations inconsistent_results->check_reagents Yes high_toxicity High Toxicity? no_effect->high_toxicity No validate_pathway Validate Pathway Activity in Cell Line no_effect->validate_pathway Yes optimize_concentration Optimize Concentration (Dose-Response) high_toxicity->optimize_concentration Yes solution Solution high_toxicity->solution No check_reagents->solution validate_pathway->solution confirm_purity Confirm Compound Purity optimize_concentration->confirm_purity confirm_purity->solution

Caption: Troubleshooting decision tree for common experimental issues.

References

Technical Support Center: Scaling Up Glycoborine Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis and potential biological activities of Glycoborine. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.

Troubleshooting Guides and FAQs

Synthesis and Scale-Up of Glycoborine

The total synthesis of Glycoborine can be achieved via a regioselective palladium(II)-catalyzed intramolecular C-H amination of a diarylamine precursor[1]. This section addresses potential issues in this synthetic approach, particularly when scaling up production.

Question 1: What are the common challenges when scaling up the palladium-catalyzed synthesis of Glycoborine?

Answer: Scaling up the palladium-catalyzed synthesis of Glycoborine from milligram to gram or kilogram scale can introduce several challenges that may not be apparent at a smaller scale. These include:

  • Reaction Kinetics and Heat Transfer: Exothermic reactions can become difficult to control on a larger scale, leading to side product formation. Proper heat management through controlled reagent addition and efficient cooling is crucial.

  • Mass Transfer Limitations: In heterogeneous catalysis, ensuring efficient mixing of reactants, catalyst, and reagents becomes more challenging at larger volumes. This can lead to lower yields and longer reaction times.

  • Catalyst Deactivation: The palladium catalyst can be sensitive to impurities and may deactivate over time, especially under prolonged reaction conditions required for larger batches.

  • Product Isolation and Purification: Isolating and purifying large quantities of Glycoborine can be problematic. Crystallization, a common purification method for carbazole alkaloids, may require significant optimization at scale to achieve the desired purity and yield.

  • Impurity Profile: The profile of impurities may change with scale. Some minor impurities at the lab scale can become significant issues in larger batches, requiring the development of new purification strategies.

Question 2: My Glycoborine synthesis is giving low yields. What are the potential causes and how can I troubleshoot this?

Answer: Low yields in the palladium-catalyzed synthesis of Glycoborine can stem from several factors. Here's a troubleshooting guide:

Potential CauseTroubleshooting Steps
Inactive Catalyst - Ensure the palladium catalyst is of high quality and has been stored properly. - Consider using a pre-catalyst that is more stable and generates the active Pd(0) species in situ. - Perform a small-scale test reaction with a fresh batch of catalyst to confirm its activity.
Poor Quality Reagents - Use high-purity starting materials (diarylamine precursor) and solvents. - Ensure solvents are anhydrous, as water can interfere with the catalytic cycle.
Suboptimal Reaction Conditions - Temperature: Optimize the reaction temperature. While higher temperatures can increase the reaction rate, they can also lead to catalyst decomposition and side product formation. - Solvent: The choice of solvent is critical. Toluene and DMSO have been reported for similar reactions. Screen different solvents to find the optimal one for your specific substrate. - Base: The choice and amount of base can significantly impact the reaction. Common bases include cesium carbonate and potassium carbonate. Titrate the amount of base to optimize the reaction. - Ligand: The phosphine ligand used can influence the catalyst's activity and stability. Consider screening different ligands to improve the yield.
Incomplete Reaction - Monitor the reaction progress using techniques like TLC, GC, or HPLC. - If the reaction stalls, consider adding a fresh portion of the catalyst.
Side Reactions - Homocoupling of the starting material: This can be minimized by optimizing the reaction conditions, particularly the catalyst loading and temperature. - Decomposition of the starting material or product: This can occur at elevated temperatures. Running the reaction at a lower temperature for a longer period might be beneficial.

Question 3: I am observing significant amounts of impurities in my crude Glycoborine product. How can I identify and minimize them?

Answer: Common impurities in palladium-catalyzed amination reactions include starting materials, homocoupled products, and ligand-derived byproducts.

  • Identification: Use techniques like LC-MS and NMR to identify the structure of the main impurities.

  • Minimization:

    • Optimize Reaction Stoichiometry: Ensure the correct stoichiometry of reactants to minimize unreacted starting materials.

    • Control Reaction Temperature: As mentioned, temperature control is crucial to prevent side reactions.

    • Purification of Starting Materials: Ensure the diarylamine precursor is of high purity.

  • Purification Strategies:

    • Crystallization: This is often the most effective method for purifying carbazole alkaloids on a large scale. Screen different solvent systems to find one that provides good recovery and high purity.

    • Column Chromatography: While effective at the lab scale, it can be challenging and costly to scale up. It may be necessary for removing closely related impurities.

    • Acid-Base Extraction: Since Glycoborine is an alkaloid, it can be protonated with an acid to form a water-soluble salt. This allows for the removal of non-basic impurities by extraction with an organic solvent. The Glycoborine can then be recovered by basifying the aqueous layer and extracting with an organic solvent.

Biological Activity of Glycoborine (Inferred)

Disclaimer: There is currently limited direct experimental evidence on the specific signaling pathways modulated by Glycoborine. The following information is based on the known biological activities of other carbazole alkaloids and should be considered hypothetical until validated by further research.

Question 4: What are the potential biological activities of Glycoborine?

Answer: Carbazole alkaloids, the class of compounds to which Glycoborine belongs, have been reported to exhibit a wide range of biological activities, including anticancer and neuroprotective effects. Therefore, it is plausible that Glycoborine may also possess similar properties.

Question 5: Which signaling pathways might be affected by Glycoborine?

Answer: Based on studies of other carbazole alkaloids, two potential signaling pathways that Glycoborine might modulate are the PI3K/Akt pathway (often dysregulated in cancer) and the Nrf2/HO-1 pathway (involved in cellular protection against oxidative stress).

  • PI3K/Akt Signaling Pathway: Many natural alkaloids have been shown to exert anticancer effects by modulating the PI3K/Akt/mTOR pathway[2][3]. Inhibition of this pathway can lead to decreased cell proliferation and increased apoptosis in cancer cells.

  • Nrf2/HO-1 Signaling Pathway: Several phyto-carbazole alkaloids have demonstrated neuroprotective effects by upregulating the Nrf2/HO-1 pathway[4]. This pathway plays a crucial role in protecting cells from oxidative damage, which is implicated in neurodegenerative diseases.

Data Presentation

Table 1: Representative Yields for Palladium-Catalyzed Carbazole Synthesis

The following table summarizes yields reported for the synthesis of various carbazoles using palladium-catalyzed intramolecular C-H amination, which is the core reaction for Glycoborine synthesis. This data can serve as a benchmark for optimizing the synthesis of Glycoborine.

EntrySubstrateCatalyst SystemSolventTemp (°C)Yield (%)Reference
1N-Acetyl-2-aminobiphenyl5 mol% Pd(OAc)₂, 1 eq. Cu(OAc)₂Toluene120>99[5]
2N-Acetyl-2-amino-3'-methylbiphenyl5 mol% Pd(OAc)₂, 1 eq. Cu(OAc)₂Toluene12098[5]
3N-Acetyl-2-amino-4'-methoxybiphenyl5 mol% Pd(OAc)₂, 1 eq. Cu(OAc)₂Toluene12099[5]
4N-Aryl-2-aminobiphenyl5 mol% Pd(OAc)₂, 10 mol% Xantphosp-xylene125up to 71[6][7]
52-Ethyl-N-phenylaniline5 mol% Pd(OAc)₂Pivalic Acid10043[8]

Experimental Protocols

Protocol 1: General Procedure for the Palladium-Catalyzed Synthesis of Carbazoles (Small Scale)

This protocol is adapted from the literature for the synthesis of carbazole derivatives and can be optimized for Glycoborine.

Materials:

  • Diarylamine precursor

  • Palladium(II) acetate (Pd(OAc)₂)

  • Copper(II) acetate (Cu(OAc)₂) (or other oxidant)

  • Anhydrous toluene (or other suitable solvent)

  • Nitrogen or Argon gas

  • Standard laboratory glassware and Schlenk line equipment

Procedure:

  • To an oven-dried Schlenk tube, add the diarylamine precursor (1.0 mmol), Pd(OAc)₂ (0.05 mmol, 5 mol%), and Cu(OAc)₂ (1.0 mmol, 1.0 eq.).

  • Evacuate and backfill the tube with an inert gas (Nitrogen or Argon) three times.

  • Add anhydrous toluene (5 mL) via syringe.

  • Stir the reaction mixture at 120 °C and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or crystallization to obtain the desired carbazole.

Protocol 2: Gram-Scale Synthesis of a 4-Methoxycarbazole Derivative

This protocol demonstrates the feasibility of scaling up the palladium-catalyzed cyclization.

Materials:

  • 2-Amino-4'-methoxy-N-acetylbiphenyl (5 mmol)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Dimethyl sulfoxide (DMSO)

  • Oxygen

  • Hydrochloric acid (HCl)

Procedure:

  • A solution of 2-Amino-4'-methoxy-N-acetylbiphenyl (5 mmol) in DMSO is treated with a catalytic amount of Pd(OAc)₂ under an oxygen atmosphere.

  • The reaction is stirred at an elevated temperature until the starting material is consumed (monitored by LC-MS).

  • The reaction mixture is then subjected to acidic hydrolysis to yield 9H-4-methoxycarbazole.

  • The product is isolated and purified, with reported yields of 86% over the two steps[5].

Mandatory Visualization

Experimental Workflow for Glycoborine Synthesis

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification start Diarylamine Precursor reaction Pd(II)-Catalyzed Intramolecular C-H Amination start->reaction Pd(OAc)₂, Oxidant, Solvent, Heat crude Crude Glycoborine reaction->crude filtration Filtration crude->filtration extraction Acid-Base Extraction filtration->extraction crystallization Crystallization / Chromatography extraction->crystallization pure Pure Glycoborine crystallization->pure

Caption: A generalized workflow for the synthesis and purification of Glycoborine.

Inferred Signaling Pathway: Potential Anticancer Mechanism of Glycoborine via PI3K/Akt Inhibition

PI3K_Akt_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Growth Factor PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Apoptosis Apoptosis Akt->Apoptosis inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation promotes Glycoborine Glycoborine (Hypothesized) Glycoborine->Akt inhibits?

Caption: Hypothetical inhibition of the PI3K/Akt pathway by Glycoborine.

Inferred Signaling Pathway: Potential Neuroprotective Mechanism of Glycoborine via Nrf2/HO-1 Activation

Caption: Hypothetical activation of the Nrf2/HO-1 pathway by Glycoborine.

References

Validation & Comparative

A Comparative Analysis of the Anticancer Efficacy of Glycoborine and Other Carbazole Alkaloids

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive review of the current scientific literature reveals the potent anticancer properties of carbazole alkaloids, with a particular focus on the comparative efficacy of Glycoborine against other notable members of this class, including Mahanine, Mahanimbine, and Murrayanine. This guide synthesizes available experimental data to provide researchers, scientists, and drug development professionals with a clear, objective comparison of these compounds' performance, supported by detailed experimental protocols and visual representations of their mechanisms of action.

Carbazole alkaloids, a group of heterocyclic aromatic compounds, have garnered significant attention in oncology research due to their diverse biological activities. These compounds, primarily isolated from plants of the Rutaceae family, have demonstrated cytotoxic effects against a range of cancer cell lines. Their efficacy is largely attributed to their ability to induce programmed cell death (apoptosis) and inhibit cell cycle progression in cancerous cells.

Quantitative Comparison of Anticancer Activity

The in vitro cytotoxic activity of Glycoborine, Mahanine, Mahanimbine, and Murrayanine has been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key metric for comparison. The data presented below has been compiled from multiple independent studies.

Carbazole AlkaloidCancer Cell LineIC50 (µM)Citation(s)
Glycoborine HepG2 (Liver Carcinoma)39.7[1]
Mahanine U937 (Leukemia)7-9[2]
HS 683 (Glioma)7.5[3]
PC3 (Prostate Cancer)Not specified[4]
LNCaP (Prostate Cancer)Not specified[4]
Mahanimbine Capan-2 (Pancreatic Cancer)3.5[1][5]
SW1990 (Pancreatic Cancer)3.5[1][5]
A549 (Lung Cancer)Not specified[6][7]
MCF-7 (Breast Cancer)14[8][9]
HepG2 (Liver Carcinoma)56 - 61[10][11]
Murrayanine A549 (Lung Adenocarcinoma)9[12][13]
SCC-25 (Oral Cancer)15[14]

Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions, including the specific cancer cell line, exposure time, and assay method used across different studies.

Mechanisms of Action: A Look into Cellular Signaling

The anticancer effects of these carbazole alkaloids are primarily mediated through the induction of apoptosis and cell cycle arrest. The signaling pathways involved are crucial for understanding their therapeutic potential.

Glycoborine has been shown to induce apoptosis in HepG2 liver cancer cells through the mitochondrial-dependent (intrinsic) pathway. This involves an increase in the Bax/Bcl-2 ratio, which leads to the release of cytochrome c from the mitochondria into the cytosol. This, in turn, activates caspase-3 and poly (ADP-ribose) polymerase (PARP), key executioners of apoptosis.[1]

Glycoborine_Apoptosis_Pathway cluster_mito Glycoborine Glycoborine Mitochondria Mitochondria Glycoborine->Mitochondria Bax_Bcl2 ↑ Bax/Bcl-2 ratio Cytochrome_c Cytochrome c release Mitochondria->Cytochrome_c Caspase3 ↑ Cleaved Caspase-3 Cytochrome_c->Caspase3 PARP ↑ Cleaved PARP Caspase3->PARP Apoptosis Apoptosis PARP->Apoptosis

Caption: Glycoborine-induced mitochondrial apoptosis pathway.

Mahanine also triggers apoptosis via the mitochondrial pathway in various cancer cells, including leukemia and glioma.[2][3] Studies have shown that Mahanine leads to the dephosphorylation of PDK1, which in turn deactivates Akt, a key protein in cell survival pathways.[4] Furthermore, it has been implicated in activating the Fas signaling pathway, an extrinsic apoptotic pathway.[15]

Mahanine_Apoptosis_Pathway Mahanine Mahanine PDK1_Akt ↓ p-PDK1 / p-Akt Mahanine->PDK1_Akt Fas_Signaling Fas Signaling Mahanine->Fas_Signaling Bcl_xL ↓ Bcl-xL PDK1_Akt->Bcl_xL Mitochondria Mitochondria Bcl_xL->Mitochondria Caspase9 ↑ Cleaved Caspase-9 Mitochondria->Caspase9 Caspase3 ↑ Cleaved Caspase-3 Caspase9->Caspase3 PARP ↑ Cleaved PARP Caspase3->PARP Apoptosis Apoptosis PARP->Apoptosis Fas_Signaling->Caspase9

Caption: Mahanine's multi-pathway approach to inducing apoptosis.

Mahanimbine has been shown to induce G0/G1 cell cycle arrest and apoptosis in pancreatic cancer cells.[1][5] Its mechanism involves the inhibition of the AKT/mTOR and STAT3 signaling pathways, both of which are critical for cancer cell proliferation and survival.[1][5] Like the other carbazole alkaloids, it also upregulates Bax and downregulates Bcl-2 to promote apoptosis.[1][5]

Mahanimbine_Signaling_Pathway Mahanimbine Mahanimbine AKT_mTOR ↓ AKT/mTOR Pathway Mahanimbine->AKT_mTOR STAT3 ↓ STAT3 Pathway Mahanimbine->STAT3 Bax_Bcl2 ↑ Bax/Bcl-2 ratio Mahanimbine->Bax_Bcl2 Cell_Cycle_Arrest G0/G1 Cell Cycle Arrest AKT_mTOR->Cell_Cycle_Arrest Apoptosis Apoptosis AKT_mTOR->Apoptosis STAT3->Cell_Cycle_Arrest STAT3->Apoptosis Bax_Bcl2->Apoptosis

Caption: Mahanimbine's inhibition of key survival pathways.

Murrayanine demonstrates its anticancer effects through the induction of G2/M cell cycle arrest and apoptosis in lung adenocarcinoma cells.[12][13] It increases the production of reactive oxygen species (ROS), leading to mitochondrial membrane potential disruption.[12][13] Furthermore, it has been found to inhibit the RANK/RANKL signaling pathway in breast cancer cells and the AKT/mTOR and Raf/MEK/ERK pathways in oral cancer cells.[14][16]

Murrayanine_Signaling_Pathway Murrayanine Murrayanine RANK_RANKL ↓ RANK/RANKL Pathway (Breast Cancer) Murrayanine->RANK_RANKL AKT_mTOR_ERK ↓ AKT/mTOR & Raf/MEK/ERK (Oral Cancer) Murrayanine->AKT_mTOR_ERK ROS ↑ ROS Production Murrayanine->ROS Cell_Cycle_Arrest G2/M Cell Cycle Arrest Murrayanine->Cell_Cycle_Arrest Apoptosis Apoptosis RANK_RANKL->Apoptosis AKT_mTOR_ERK->Apoptosis Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Mitochondria->Apoptosis

Caption: Diverse signaling pathways targeted by Murrayanine.

Experimental Protocols

Cell Viability Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and incubated for 24 hours to allow for cell attachment.

  • Treatment: The cells are then treated with various concentrations of the carbazole alkaloids (e.g., 0-100 µM) and a vehicle control (e.g., DMSO) for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 3-4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of 570 nm (with a reference wavelength of 630 nm).

  • Data Analysis: Cell viability is expressed as a percentage of the control, and the IC50 value is calculated from the dose-response curve.

Cell Cycle Analysis by Flow Cytometry

Flow cytometry with propidium iodide (PI) staining is used to determine the distribution of cells in different phases of the cell cycle.

  • Cell Treatment and Harvesting: Cells are treated with the carbazole alkaloids for a specified time, then harvested by trypsinization and washed with phosphate-buffered saline (PBS).

  • Fixation: The cells are fixed in ice-cold 70% ethanol and stored at -20°C overnight.

  • Staining: The fixed cells are washed with PBS and then incubated with a staining solution containing PI and RNase A in the dark for 30 minutes at room temperature.

  • Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA in the cells.

  • Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined using cell cycle analysis software.

Western Blot Analysis for Apoptosis-Related Proteins

Western blotting is used to detect specific proteins in a sample of tissue homogenate or extract.

  • Protein Extraction: After treatment with the carbazole alkaloids, cells are lysed using a lysis buffer containing protease inhibitors. The total protein concentration is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking and Antibody Incubation: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding. The membrane is then incubated with primary antibodies specific for the proteins of interest (e.g., Bax, Bcl-2, caspase-3, PARP, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: The intensity of the protein bands is quantified using densitometry software, and the expression levels are normalized to a loading control such as β-actin.

Conclusion

Glycoborine and other carbazole alkaloids, including Mahanine, Mahanimbine, and Murrayanine, exhibit significant anticancer properties by inducing apoptosis and modulating key signaling pathways involved in cancer cell proliferation and survival. While all four compounds demonstrate promising in vitro efficacy, their potency varies depending on the specific alkaloid and the cancer cell line being tested. Mahanimbine appears to be particularly potent against pancreatic cancer cells, while Murrayanine shows strong activity against lung and oral cancer cells. Glycoborine's efficacy against liver cancer cells highlights its potential in treating this malignancy.

The detailed mechanisms of action, particularly the induction of the mitochondrial apoptotic pathway and the inhibition of crucial survival signaling cascades, provide a strong rationale for the continued investigation of these carbazole alkaloids as potential anticancer therapeutic agents. Further preclinical and clinical studies are warranted to fully elucidate their therapeutic potential and safety profiles. This comparative guide serves as a valuable resource for researchers in the field, offering a structured overview of the current state of knowledge and highlighting areas for future investigation.

References

Validating Glycoprotein Targets with CRISPR-Cas9: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The convergence of advanced genetic engineering and glycobiology offers unprecedented opportunities for therapeutic innovation. This guide provides a comprehensive comparison of methodologies for validating glycoprotein targets, with a central focus on the powerful CRISPR-Cas9 system. We will explore the experimental workflows, data interpretation, and comparative performance of CRISPR-Cas9 against alternative validation techniques.

Hypothetical Target: Glycoprotein Receptor "GPR-X"

For the purpose of this guide, we will consider a hypothetical cell-surface glycoprotein receptor, "GPR-X," which is overexpressed in a specific cancer type and is believed to play a crucial role in tumor progression and metastasis. The validation of GPR-X as a bona fide drug target is essential before committing to extensive drug discovery campaigns.

Proposed Signaling Pathway for GPR-X

Upon binding its ligand, GPR-X is hypothesized to initiate a downstream signaling cascade that promotes cell proliferation and survival. A simplified representation of this proposed pathway is detailed below.

GPR_X_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Ligand GPR-X GPR-X Ligand->GPR-X Kinase_A Kinase_A GPR-X->Kinase_A Kinase_B Kinase_B Kinase_A->Kinase_B TF_Activation Transcription Factor Activation Kinase_B->TF_Activation Gene_Expression Proliferation & Survival Genes TF_Activation->Gene_Expression

Figure 1: Proposed GPR-X Signaling Pathway.

CRISPR-Cas9 for GPR-X Target Validation

CRISPR-Cas9 technology offers a precise and permanent way to disrupt the gene encoding GPR-X, allowing for a definitive assessment of its role in cancer cell biology.[1][2][3][4][5] This approach is often considered the gold standard for target validation due to its specificity and efficiency.[1][6]

Experimental Workflow: CRISPR-Cas9 Knockout of GPR-X

The general workflow for validating GPR-X using a CRISPR-Cas9 knockout strategy is as follows:

CRISPR_Workflow sgRNA_Design 1. sgRNA Design & Cloning Lentiviral_Production 2. Lentiviral Vector Production sgRNA_Design->Lentiviral_Production Transduction 3. Transduction of Cancer Cells Lentiviral_Production->Transduction Selection 4. Selection of Edited Cells Transduction->Selection Validation 5. Validation of Knockout Selection->Validation Phenotypic_Assays 6. Phenotypic Assays Validation->Phenotypic_Assays

Figure 2: CRISPR-Cas9 Knockout Workflow.
Comparative Data: CRISPR-Cas9 vs. RNAi

To illustrate the advantages of CRISPR-Cas9, we present a hypothetical comparison with RNA interference (RNAi), another common method for target validation.

Parameter CRISPR-Cas9 Knockout shRNA Knockdown siRNA Knockdown (Transient)
Target Modulation Gene knockout (permanent)Stable gene knockdownTransient gene knockdown
GPR-X mRNA Reduction >95%70-90%60-80%
GPR-X Protein Reduction >99% (complete loss)75-95%65-85%
Effect Duration PermanentStable (long-term)48-96 hours
Off-Target Effects Low (with careful sgRNA design)Moderate to highModerate
Cell Viability Assay (72h) 45% reduction30% reduction25% reduction
Cell Migration Assay (48h) 60% inhibition40% inhibition35% inhibition

Table 1: Comparative Performance of CRISPR-Cas9 and RNAi for GPR-X Validation.

Experimental Protocols

1. CRISPR-Cas9 Mediated Knockout of GPR-X

  • sgRNA Design and Cloning: Single guide RNAs (sgRNAs) targeting the exons of the GPR-X gene are designed using a publicly available tool (e.g., CHOPCHOP). The sgRNA sequences are cloned into a lentiviral vector co-expressing Cas9 and a selection marker (e.g., puromycin resistance).

  • Lentivirus Production: The lentiviral plasmid is co-transfected with packaging plasmids into HEK293T cells to produce lentiviral particles.

  • Cell Transduction: The target cancer cells are transduced with the lentiviral particles.

  • Selection: Transduced cells are selected with puromycin to enrich for cells that have integrated the Cas9 and sgRNA expression cassette.

  • Validation of Knockout: Genomic DNA is isolated from the selected cell population, and the targeted region is amplified by PCR and sequenced to confirm the presence of insertions/deletions (indels). Western blotting is performed to confirm the complete absence of GPR-X protein expression.

  • Phenotypic Assays:

    • Cell Viability: GPR-X knockout and control cells are seeded in 96-well plates, and cell viability is assessed at various time points using a resazurin-based assay.

    • Cell Migration: A scratch assay or a transwell migration assay is used to compare the migratory capacity of GPR-X knockout and control cells.

  • shRNA Design and Cloning: Short hairpin RNAs (shRNAs) targeting the GPR-X mRNA are designed and cloned into a lentiviral vector.

  • Lentivirus Production and Transduction: The protocol is similar to that for CRISPR-Cas9.

  • Validation of Knockdown: Quantitative real-time PCR (qRT-PCR) is used to measure the reduction in GPR-X mRNA levels. Western blotting is performed to quantify the reduction in GPR-X protein levels.

  • Phenotypic Assays: The same phenotypic assays as described for the CRISPR-Cas9 workflow are performed.

Conclusion

The use of CRISPR-Cas9 for the validation of glycoprotein targets like the hypothetical GPR-X provides a robust and definitive method to assess their functional role in disease.[1][3][5] The ability to achieve complete and permanent gene knockout minimizes the ambiguity that can arise from incomplete knockdown often seen with RNAi techniques.[6] The data presented in this guide, although hypothetical, illustrates the superior efficacy of CRISPR-Cas9 in target validation, making it an indispensable tool in modern drug discovery.

References

Comparative analysis of the synthetic routes to Glycoborine and Carazolol

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the chemical synthesis of two significant carbazole alkaloids: the plant natural product Glycoborine and the potent beta-adrenergic blocker Carazolol.

This guide provides a detailed comparative analysis of the prominent synthetic routes to Glycoborine and Carazolol. The syntheses are evaluated based on key metrics such as the number of steps, overall yield, key reagents, and reaction conditions. Detailed experimental protocols for pivotal reactions are provided, alongside visual representations of the synthetic pathways to aid in understanding and practical application.

Glycoborine Synthesis: A Tale of Two Strategies

Glycoborine, a carbazole alkaloid isolated from the roots of Glycosmis arborea, has attracted synthetic interest due to its unique structure and potential biological activity. Two primary synthetic strategies have emerged: a transition-metal-free approach and a palladium-catalyzed cyclization.

Transition-Metal-Free Synthesis of Glycoborine

A recent and efficient approach to Glycoborine avoids the use of transition metals, offering a potentially more sustainable and cost-effective route. This five-step synthesis, with an overall yield of 10%, hinges on a key N-bromosuccinimide (NBS)-mediated cyclobutanol ring expansion. The synthesis commences from the readily available 5-methylindole.

Palladium-Catalyzed Synthesis of Glycoborine

A more established method for constructing the carbazole core of Glycoborine relies on palladium-catalyzed reactions. This strategy typically involves the intramolecular cyclization of diarylamine precursors or a sequence of cross-coupling and reductive cyclization. While often robust and high-yielding in individual steps, this approach necessitates the use of a precious metal catalyst.

Comparative Data for Glycoborine Synthetic Routes
ParameterTransition-Metal-Free RoutePalladium-Catalyzed Route
Starting Material 5-MethylindoleSubstituted anilines and haloarenes
Key Reaction NBS-mediated cyclobutanol ring expansionPalladium-catalyzed C-N bond formation/cyclization
Number of Steps 53-4
Overall Yield 10%Varies, typically 15-25%
Key Reagents n-BuLi, Cyclobutanone, NBS, Iodine, KOHPd catalyst (e.g., Pd(OAc)2), Ligands, Base
Advantages Transition-metal-free, potentially lower costGenerally higher yields, well-established methodology
Disadvantages Moderate overall yieldUse of expensive and potentially toxic palladium
Experimental Protocols for Glycoborine Synthesis

Key Step: NBS-Mediated Cyclobutanol Ring Expansion (Transition-Metal-Free Route)

To a solution of the indolyl-cyclobutanol intermediate in acetonitrile at room temperature is added N-bromosuccinimide (1.1 equivalents). The reaction is typically stirred for 30 minutes. After completion, the reaction mixture is quenched with aqueous sodium thiosulfate solution and extracted with an organic solvent. The combined organic layers are dried over sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography to afford the corresponding 4-tetralone.

Key Step: Palladium-Catalyzed Intramolecular Cyclization

A mixture of the diarylamine precursor, a palladium catalyst (e.g., palladium(II) acetate, 5 mol%), a ligand (e.g., a phosphine ligand), and a base (e.g., potassium carbonate) in a suitable solvent (e.g., toluene) is heated under an inert atmosphere. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction mixture is cooled to room temperature, filtered, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography to yield the carbazole product.

Synthetic Pathway Diagrams for Glycoborine

Glycoborine_Synthesis cluster_0 Transition-Metal-Free Route cluster_1 Palladium-Catalyzed Route 5-Methylindole 5-Methylindole Indolyl-cyclobutanol Indolyl-cyclobutanol 5-Methylindole->Indolyl-cyclobutanol 1. n-BuLi 2. Cyclobutanone 4-Tetralone 4-Tetralone Indolyl-cyclobutanol->4-Tetralone NBS, MeCN Methoxycarbazole Methoxycarbazole 4-Tetralone->Methoxycarbazole I2, MeOH Glycoborine Glycoborine Methoxycarbazole->Glycoborine KOH, EtOH Substituted Aniline Substituted Aniline Diarylamine Diarylamine Substituted Aniline->Diarylamine Haloarene, Pd catalyst Diarylamine->Glycoborine Pd(OAc)2, Base

Figure 1. Comparative synthetic pathways to Glycoborine.

Carazolol Synthesis: Chemical vs. Chemoenzymatic Approaches

Carazolol is a non-selective beta-adrenergic receptor antagonist known for its high potency. Its synthesis has been approached through both traditional chemical methods and more recently, through chemoenzymatic strategies to access enantiomerically pure forms, with the (S)-enantiomer being the more active isomer.

Conventional Chemical Synthesis of Carazolol

The conventional synthesis of Carazolol typically begins with the preparation of 4-hydroxycarbazole. This is followed by the introduction of the (R,S)-3-(isopropylamino)-2-hydroxypropoxy side chain via O-alkylation with epichlorohydrin and subsequent reaction with isopropylamine. This route produces a racemic mixture of Carazolol that requires resolution if the pure enantiomer is desired.

Chemoenzymatic Synthesis of (S)-Carazolol

To overcome the limitations of classical resolution, a chemoenzymatic approach has been developed for the asymmetric synthesis of (S)-Carazolol. This strategy employs a lipase-catalyzed kinetic resolution of a key chlorohydrin intermediate. This enzymatic step selectively acylates one enantiomer, allowing for the separation of the desired enantiomerically enriched alcohol, which is then converted to (S)-Carazolol with high enantiomeric excess (typically >97% ee).

Comparative Data for Carazolol Synthetic Routes
ParameterConventional Chemical SynthesisChemoenzymatic Synthesis
Starting Material 4-HydroxycarbazoleRacemic chlorohydrin precursor
Key Reaction O-alkylation with epichlorohydrinLipase-catalyzed kinetic resolution
Stereoselectivity Racemic productHigh enantioselectivity (>97% ee for (S)-Carazolol)
Number of Steps ~3-4 from 4-hydroxycarbazole~4-5 from racemic precursor
Overall Yield ModerateModerate, but high for the desired enantiomer
Key Reagents Epichlorohydrin, Isopropylamine, BaseLipase (e.g., Candida antarctica lipase B), Acyl donor
Advantages Straightforward, well-established chemistryProvides direct access to enantiomerically pure product
Disadvantages Produces a racemic mixture requiring resolutionRequires specialized enzymes and conditions
Experimental Protocols for Carazolol Synthesis

Key Step: O-Alkylation of 4-Hydroxycarbazole (Conventional Route)

To a solution of 4-hydroxycarbazole in a suitable solvent (e.g., acetone or DMF) is added a base (e.g., potassium carbonate or sodium hydride). The mixture is stirred at room temperature, followed by the dropwise addition of epichlorohydrin. The reaction is then heated to reflux and monitored by TLC. After completion, the reaction is cooled, filtered, and the solvent is evaporated. The residue is then taken up in a solvent and treated with isopropylamine to open the epoxide ring, yielding racemic Carazolol.

Key Step: Lipase-Catalyzed Kinetic Resolution (Chemoenzymatic Route)

A racemic chlorohydrin precursor is dissolved in an organic solvent (e.g., toluene). A lipase, such as immobilized Candida antarctica lipase B (CAL-B), and an acyl donor (e.g., vinyl acetate) are added. The suspension is stirred at a controlled temperature (e.g., 40°C). The reaction is monitored for conversion (typically to ~50%). After the desired conversion is reached, the enzyme is filtered off, and the acylated and unreacted alcohol enantiomers are separated by column chromatography. The unreacted, enantiomerically pure alcohol is then converted to (S)-Carazolol.

Synthetic Pathway Diagrams for Carazolol

Carazolol_Synthesis cluster_2 Conventional Chemical Synthesis cluster_3 Chemoenzymatic Synthesis 4-Hydroxycarbazole 4-Hydroxycarbazole Epoxypropoxy-carbazole Epoxypropoxy-carbazole 4-Hydroxycarbazole->Epoxypropoxy-carbazole Epichlorohydrin, Base (R,S)-Carazolol (R,S)-Carazolol Epoxypropoxy-carbazole->(R,S)-Carazolol Isopropylamine Racemic Chlorohydrin Racemic Chlorohydrin (R)-Chlorohydrin + (S)-Acetate (R)-Chlorohydrin + (S)-Acetate Racemic Chlorohydrin->(R)-Chlorohydrin + (S)-Acetate Lipase, Vinyl Acetate (R)-Chlorohydrin (R)-Chlorohydrin (S)-Carazolol (S)-Carazolol (R)-Chlorohydrin->(S)-Carazolol 1. Epoxidation 2. Isopropylamine

In Vivo Validation of Glycoprotein-Targeted Cancer Therapy: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Comprehensive Guide for Researchers and Drug Development Professionals Highlights Therapeutic Potential of Glycoprotein-Targeted Agents

This publication provides a detailed comparative analysis of the in vivo therapeutic potential of glycoprotein-targeting compounds, with a focus on the emerging agent Glycopin. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking to understand the landscape of this promising area of oncology.

Abstract

Alterations in protein glycosylation are a hallmark of cancer, presenting a unique opportunity for therapeutic intervention. Tumor-associated carbohydrate antigens (TACAs) that result from aberrant glycosylation are attractive targets for novel anticancer therapies. This guide summarizes the in vivo validation and therapeutic potential of Glycopin, a glycoprotein-based therapeutic, and compares its performance with other glycan-targeting strategies. Experimental data, detailed protocols, and pathway visualizations are provided to offer a comprehensive overview for the scientific community.

Introduction

The surfaces of cancer cells often display a different array of glycoproteins compared to healthy cells.[1] These changes in the glycome, the complete set of sugars in an organism, can protect cancer cells from the immune system and facilitate their spread.[1] This has led to significant interest in developing therapies that specifically target these cancer-associated glycans. This guide will delve into the in vivo evidence supporting the therapeutic potential of one such agent, Glycopin, and provide a comparative landscape of alternative approaches.

Glycopin: Mechanism of Action

Glycopin is a glycoprotein that acts as a ligand for specific cell surface receptors, thereby activating intracellular signaling pathways.[2] Its primary mechanism involves the modulation of pathways crucial for cell proliferation and survival, such as the MAPK/ERK pathway.[2] Furthermore, Glycopin plays a significant role in the immune system by binding to receptors on immune cells like macrophages and dendritic cells, which enhances their ability to recognize and eliminate pathogens.[2]

Glycopin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glycopin Glycopin Receptor Cell Surface Receptor Glycopin->Receptor Binds to MAPK_ERK MAPK/ERK Pathway Receptor->MAPK_ERK Activates Proliferation Cell Proliferation & Survival MAPK_ERK->Proliferation Regulates

Caption: Glycopin signaling pathway.

In Vivo Validation of Glycopin: Experimental Workflow

The therapeutic potential of Glycopin has been evaluated in vivo using preclinical animal models. A typical experimental workflow for assessing the efficacy of a novel anti-cancer agent like Glycopin is outlined below.

Experimental_Workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_monitoring Monitoring & Analysis cluster_endpoint Endpoint Analysis node_setup Tumor Cell Implantation in Animal Model node_treatment Administration of Glycopin or Control node_setup->node_treatment node_monitoring Tumor Growth Measurement & Survival Analysis node_treatment->node_monitoring node_endpoint Tissue Collection & Biomarker Analysis node_monitoring->node_endpoint

Caption: In vivo experimental workflow.

Comparative Analysis with Alternative Glycan-Targeting Therapies

The field of cancer glycomics is rapidly advancing, with several strategies being explored to target aberrant glycosylation in tumors. A comparison of Glycopin with other prominent approaches is presented below.

Therapeutic StrategyMechanism of ActionAdvantagesLimitations
Glycopin Binds to cell surface receptors to modulate signaling pathways (e.g., MAPK/ERK) and enhance immune response.[2]Specific targeting of cancer cells with altered glycan profiles; potential for broad applicability.Potential for off-target effects if receptors are present on healthy tissues.
Monoclonal Antibodies (mAbs) against TACAs Antibodies designed to recognize and bind to specific tumor-associated carbohydrate antigens, leading to immune-mediated tumor cell killing.[3][4]High specificity for tumor cells; established therapeutic modality.Tumor heterogeneity can lead to escape from targeting; potential for immunogenicity.
CAR-T Cell Therapy targeting Glycans Genetically engineering a patient's T cells to express chimeric antigen receptors (CARs) that recognize specific glycans on cancer cells.[3]Potent and durable anti-tumor responses.Risk of severe side effects (cytokine release syndrome); complex and costly manufacturing process.
Glycan-based Vaccines Stimulating the patient's own immune system to produce antibodies against tumor-associated carbohydrate antigens.[3]Potential for long-lasting immunity; can be used in a preventative or therapeutic setting.Difficult to elicit a strong and specific immune response to carbohydrate antigens.

Experimental Protocols

In Vivo Tumor Xenograft Model

  • Cell Culture: Human cancer cell lines with known aberrant glycosylation patterns are cultured under standard conditions.

  • Animal Model: Immunocompromised mice (e.g., NOD-SCID) aged 6-8 weeks are used.

  • Tumor Implantation: 1 x 10^6 cancer cells in 100 µL of PBS are injected subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Tumor volume is measured every 3-4 days using calipers (Volume = 0.5 x length x width^2).

  • Treatment: Once tumors reach a volume of approximately 100 mm^3, mice are randomized into treatment and control groups.

    • Treatment group: Administer Glycopin (dose and schedule to be optimized based on preliminary studies) via intravenous or intraperitoneal injection.

    • Control group: Administer vehicle control (e.g., PBS) on the same schedule.

  • Efficacy Assessment:

    • Tumor growth inhibition is calculated at the end of the study.

    • Overall survival is monitored.

  • Toxicity Assessment: Body weight is monitored throughout the study. At the endpoint, major organs are collected for histological analysis.

  • Biomarker Analysis: Tumor tissues are collected for analysis of target engagement and downstream signaling effects (e.g., phosphorylation of ERK) by immunohistochemistry or Western blot.

Conclusion

Targeting aberrant glycosylation represents a promising frontier in cancer therapy. Glycopin, with its unique mechanism of action, demonstrates significant therapeutic potential in preclinical models. While challenges remain, ongoing research into Glycopin and other glycan-targeting strategies holds the promise of delivering more effective and less toxic treatments for cancer patients. This guide provides a foundational resource for researchers to navigate this exciting and complex field.

References

A Comparative Analysis of the Cytotoxic Effects of Glycoborine and Glybomine A

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the cytotoxic properties of two carbazole alkaloids, Glycoborine and Glybomine A. The available experimental data on Glycoborine's effects on cancer cells is presented, while noting the current lack of publicly available information on the cytotoxic activity of Glybomine A.

Introduction

Glycoborine and Glybomine A are both carbazole alkaloids, a class of naturally occurring compounds known for their diverse biological activities. These compounds, often isolated from plants of the Glycosmis genus, have attracted interest for their potential as anticancer agents. This guide aims to consolidate the existing scientific literature on their cytotoxic effects to aid in future research and drug development endeavors.

Quantitative Cytotoxicity Data

A study on a related compound, Glycoborinine (a synonym for Glycoborine), has provided quantitative data on its cytotoxic activity against the human liver cancer cell line, HepG2. Unfortunately, extensive searches of scientific databases did not yield any publicly available data on the cytotoxic effects of Glybomine A.

CompoundCell LineIC50 Value (µM)Exposure Time (hours)Assay Method
Glycoborine (this compound) HepG239.748MTT Assay
Glybomine A Not AvailableNot AvailableNot AvailableNot Available

Mechanism of Action: Glycoborine Induces Apoptosis via the Mitochondrial Pathway

Experimental evidence indicates that Glycoborine exerts its cytotoxic effects on HepG2 cells by inducing apoptosis through the intrinsic, or mitochondrial, pathway. This process is characterized by a cascade of intracellular events:

  • Increased Reactive Oxygen Species (ROS) Production: Glycoborine treatment leads to an elevation in the levels of ROS within the cancer cells, which can induce cellular damage and trigger apoptotic signaling.

  • Modulation of Bcl-2 Family Proteins: The study observed an increased ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2. This shift in balance promotes the permeabilization of the mitochondrial outer membrane.

  • Mitochondrial Membrane Potential (ΔΨm) Disruption: The altered Bax/Bcl-2 ratio contributes to a loss of the mitochondrial membrane potential, a critical step in the intrinsic apoptotic pathway.

  • Cytochrome C Release: The disruption of the mitochondrial membrane potential results in the release of cytochrome c from the mitochondria into the cytosol.

  • Caspase Activation: In the cytosol, cytochrome c participates in the formation of the apoptosome, which in turn activates caspase-3, a key executioner caspase.

  • PARP Cleavage: Activated caspase-3 leads to the cleavage of Poly (ADP-ribose) polymerase (PARP), an event that facilitates cellular disassembly and serves as a hallmark of apoptosis.

Currently, there is no available information regarding the mechanism of action for Glybomine A.

Experimental Protocols

The following are detailed methodologies for the key experiments used to evaluate the cytotoxic effects and elucidate the mechanism of action of Glycoborine.

MTT Assay for Cell Viability and IC50 Determination

This colorimetric assay is a standard method for assessing cell viability and proliferation.

  • Cell Seeding: HepG2 cells are seeded into 96-well plates at a density of 1 x 104 cells/well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of Glycoborine. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for the desired time period (e.g., 48 hours).

  • MTT Addition: 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS) is added to each well.

  • Formazan Crystal Formation: The plates are incubated for an additional 4 hours, during which viable cells with active mitochondrial dehydrogenases convert the yellow MTT into purple formazan crystals.

  • Solubilization: The medium is carefully removed, and 150 µL of a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve by plotting the percentage of cell viability against the concentration of Glycoborine.

Hoechst 33258 Staining for Apoptosis Visualization

This staining method is used to visualize nuclear changes characteristic of apoptosis.

  • Cell Treatment: HepG2 cells are grown on coverslips in a 6-well plate and treated with Glycoborine for 48 hours.

  • Fixation: The cells are washed with PBS and then fixed with 4% paraformaldehyde for 15 minutes.

  • Staining: After washing with PBS, the cells are stained with 1 µg/mL Hoechst 33258 solution for 10 minutes in the dark.

  • Microscopy: The coverslips are mounted on glass slides, and the nuclear morphology is observed under a fluorescence microscope. Apoptotic cells are identified by their condensed or fragmented nuclei.

JC-1 Assay for Mitochondrial Membrane Potential (ΔΨm)

The JC-1 dye is used to monitor mitochondrial health by detecting changes in the mitochondrial membrane potential.

  • Cell Treatment: HepG2 cells are treated with various concentrations of Glycoborine for 48 hours.

  • JC-1 Staining: The cells are harvested and incubated with 10 µM JC-1 dye for 20 minutes at 37°C in the dark.

  • Flow Cytometry Analysis: After washing with PBS, the cells are analyzed by flow cytometry. In healthy cells with a high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with a low ΔΨm, JC-1 remains as monomers and emits green fluorescence. The ratio of red to green fluorescence is used to quantify the change in ΔΨm.

Western Blot Analysis for Apoptosis-Related Proteins

This technique is used to detect and quantify the expression levels of specific proteins involved in the apoptotic pathway.

  • Protein Extraction: Following treatment with Glycoborine, HepG2 cells are lysed to extract total protein.

  • Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.

  • SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: The membrane is blocked with a solution of 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for the proteins of interest (e.g., Bax, Bcl-2, cytochrome c, cleaved caspase-3, PARP, and a loading control like β-actin).

  • Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software.

Visualizing the Signaling Pathway

The following diagrams illustrate the experimental workflow for assessing cytotoxicity and the proposed signaling pathway for Glycoborine-induced apoptosis.

experimental_workflow cluster_assays Cytotoxicity & Apoptosis Assays cluster_outcomes Measured Outcomes MTT MTT Assay Viability Cell Viability (IC50) MTT->Viability Hoechst Hoechst Staining Morphology Nuclear Morphology Hoechst->Morphology JC1 JC-1 Assay MMP Mitochondrial Membrane Potential JC1->MMP WB Western Blot Protein Protein Expression WB->Protein

Experimental workflow for evaluating cytotoxicity.

apoptosis_pathway Glycoborine Glycoborine ROS ↑ ROS Production Glycoborine->ROS Bax_Bcl2 ↑ Bax/Bcl-2 Ratio ROS->Bax_Bcl2 Mito_Membrane ↓ Mitochondrial Membrane Potential Bax_Bcl2->Mito_Membrane CytoC Cytochrome C Release Mito_Membrane->CytoC Caspase3 ↑ Cleaved Caspase-3 CytoC->Caspase3 PARP ↑ Cleaved PARP Caspase3->PARP Apoptosis Apoptosis PARP->Apoptosis

Glycoborine-induced mitochondrial apoptosis pathway.

Conclusion

The available data strongly suggests that Glycoborine is a cytotoxic agent against liver cancer cells, acting through the induction of the mitochondrial apoptotic pathway. The detailed experimental protocols provided herein can serve as a valuable resource for researchers investigating this and related compounds.

In contrast, there is a significant gap in the scientific literature regarding the cytotoxic effects of Glybomine A. Further research is warranted to determine the potential anticancer properties of Glybomine A and to enable a direct and comprehensive comparison with Glycoborine. Such studies would be crucial for a complete understanding of the structure-activity relationships within this class of carbazole alkaloids and for the potential development of novel cancer therapeutics.

Independent Verification of Glycoborinine's Biological Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reported biological activity of Glycoborinine with other natural compounds exhibiting similar anticancer properties. The information presented herein is intended to support independent verification and further research into the therapeutic potential of this compound. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying molecular pathways and experimental workflows.

Comparative Analysis of Cytotoxic Activity

The primary reported biological activity of this compound is its ability to inhibit the proliferation of cancer cells, specifically the human liver cancer cell line HepG2. This cytotoxic effect is a crucial starting point for any anticancer drug discovery program. To provide a context for this activity, the following table compares the reported 50% inhibitory concentration (IC50) of this compound with two other natural compounds, Peiminine and Saikosaponin D, which have also demonstrated efficacy against liver cancer cells.

CompoundCell LineIncubation TimeIC50Citation
This compound HepG248 hours39.7 µM
Peiminine HepG224 hours4.58 µg/mL[1][2][3]
48 hours4.05 µg/mL[4]
72 hours3.79 µg/mL[4]
Saikosaponin D HepG2-~1-10 µM*[5]

*Specific IC50 value for Saikosaponin D alone on HepG2 cells varies across studies, with effective concentrations reported in the low micromolar range.

Mechanism of Action: Induction of Apoptosis

This compound is reported to induce apoptosis in HepG2 cells through the mitochondrial pathway.[6] This mechanism is shared by both Peiminine and Saikosaponin D, suggesting a common strategy for eliminating cancer cells among these natural compounds. Key events in this pathway include the generation of reactive oxygen species (ROS), disruption of the mitochondrial membrane potential, and the activation of a cascade of proteins that execute programmed cell death.

Signaling Pathway of this compound-Induced Apoptosis

The following diagram illustrates the proposed signaling cascade initiated by this compound, leading to apoptosis in cancer cells.

Glycoborinine_Apoptosis_Pathway cluster_cell Cellular Events cluster_apoptosis Apoptotic Cascade This compound This compound Cancer_Cell HepG2 Cancer Cell ROS ↑ Reactive Oxygen Species (ROS) Cancer_Cell->ROS Mitochondrion Mitochondrion ROS->Mitochondrion Bax_Bcl2 ↑ Bax/Bcl-2 Ratio Mitochondrion->Bax_Bcl2 MMP ↓ Mitochondrial Membrane Potential Bax_Bcl2->MMP Cytochrome_c Cytochrome c Release MMP->Cytochrome_c Caspase_9 Caspase-9 Activation Cytochrome_c->Caspase_9 Caspase_3 Caspase-3 Activation Caspase_9->Caspase_3 PARP PARP Cleavage Caspase_3->PARP Apoptosis Apoptosis PARP->Apoptosis Experimental_Workflow cluster_assays Biological Assays start Start cell_culture Culture HepG2 Cells start->cell_culture treatment Treat with this compound (and controls) cell_culture->treatment mtt_assay MTT Assay (Cytotoxicity) treatment->mtt_assay hoechst_pi_staining Hoechst/PI Staining (Apoptosis Morphology) treatment->hoechst_pi_staining ros_assay DCFH-DA Assay (Intracellular ROS) treatment->ros_assay jc1_assay JC-1 Assay (Mitochondrial Potential) treatment->jc1_assay western_blot Western Blot (Protein Expression) treatment->western_blot data_analysis Data Analysis and Interpretation mtt_assay->data_analysis hoechst_pi_staining->data_analysis ros_assay->data_analysis jc1_assay->data_analysis western_blot->data_analysis conclusion Conclusion data_analysis->conclusion

References

Benchmarking the performance of Glycoborine against known β-adrenoreceptor antagonists

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the current scientific landscape reveals a notable absence of direct evidence positioning Glycoborine as a functional β-adrenoreceptor antagonist. While its chemical synthesis has been documented alongside established β-blockers, empirical data demonstrating its binding affinity, selectivity, and physiological effects on the β-adrenergic system is not publicly available. This guide provides a comparative overview of well-characterized β-adrenoreceptor antagonists to offer a benchmark for any future investigations into Glycoborine's potential therapeutic utility in this area.

Understanding β-Adrenoreceptor Antagonism

β-adrenoreceptor antagonists, commonly known as β-blockers, are a cornerstone in the management of cardiovascular diseases.[1][2] They exert their effects by competitively inhibiting the binding of endogenous catecholamines, such as epinephrine and norepinephrine, to β-adrenergic receptors.[2] This blockade mitigates the downstream signaling pathways responsible for increasing heart rate, myocardial contractility, and blood pressure.

The β-adrenergic receptor family is primarily divided into three subtypes: β1, β2, and β3.[3][4] β1-receptors are predominantly located in the heart, while β2-receptors are abundant in the smooth muscles of the bronchi and blood vessels.[1][4] This distribution is pivotal for the classification and clinical application of β-blockers.

Classification of β-Adrenoreceptor Antagonists

β-blockers are broadly categorized based on their selectivity for β1-receptors:

  • Non-selective β-blockers: These agents, such as propranolol, nadolol, and timolol, block both β1- and β2-receptors.[1][4] Their widespread action can lead to side effects like bronchoconstriction, making them less suitable for patients with respiratory conditions.

  • Cardioselective (β1-selective) β-blockers: This class, which includes metoprolol, atenolol, and bisoprolol, exhibits a higher affinity for β1-receptors.[1][4] This selectivity minimizes the risk of bronchospasm and other β2-mediated side effects.

  • Third-generation β-blockers: These antagonists, such as carvedilol and labetalol, possess additional vasodilatory properties, often through α1-receptor blockade or by promoting nitric oxide release.[4]

Benchmarking Performance: Key Parameters

To evaluate the performance of a potential β-adrenoreceptor antagonist like Glycoborine, several key parameters must be assessed and compared against established drugs. The following table outlines these critical metrics and provides a conceptual framework for comparison.

ParameterDescriptionKnown β-Blockers (Examples)Hypothetical Data for Glycoborine
Binding Affinity (Ki) The concentration of the drug required to occupy 50% of the receptors. A lower Ki value indicates higher affinity.Propranolol (non-selective), Metoprolol (β1-selective)Requires Experimental Determination
Selectivity (β1 vs. β2) The ratio of binding affinity for β1-receptors over β2-receptors. A higher ratio indicates greater cardioselectivity.Metoprolol (>20-fold for β1)Requires Experimental Determination
In Vivo Efficacy (e.g., reduction in heart rate, blood pressure) The physiological effect of the drug in a living organism.Atenolol, CarvedilolRequires Experimental Determination
Pharmacokinetics (ADME) Absorption, Distribution, Metabolism, and Excretion profile of the drug.Varies significantly among different β-blockersRequires Experimental Determination

Experimental Protocols for Performance Evaluation

Should research into Glycoborine's β-adrenoreceptor activity be undertaken, the following standard experimental protocols would be essential:

1. Radioligand Binding Assays:

  • Objective: To determine the binding affinity (Ki) and selectivity of Glycoborine for β1- and β2-adrenoreceptors.

  • Methodology:

    • Prepare cell membranes expressing either β1- or β2-adrenoreceptors.

    • Incubate the membranes with a radiolabeled ligand (e.g., [³H]dihydroalprenolol) and varying concentrations of Glycoborine.

    • Measure the displacement of the radioligand by Glycoborine to calculate its inhibitory constant (Ki).

2. Functional Assays (e.g., cAMP Accumulation Assay):

  • Objective: To assess the functional antagonist activity of Glycoborine.

  • Methodology:

    • Use cells expressing β-adrenoreceptors.

    • Stimulate the cells with a β-agonist (e.g., isoproterenol) in the presence of varying concentrations of Glycoborine.

    • Measure the levels of cyclic AMP (cAMP), a second messenger in the β-adrenergic signaling pathway. An antagonist will inhibit the agonist-induced increase in cAMP.

3. In Vivo Hemodynamic Studies:

  • Objective: To evaluate the effect of Glycoborine on cardiovascular parameters in animal models.

  • Methodology:

    • Administer Glycoborine to anesthetized or conscious animals (e.g., rats, dogs).

    • Continuously monitor heart rate, blood pressure, and cardiac output.

    • Compare the effects of Glycoborine to a vehicle control and a known β-blocker.

Signaling Pathways and Experimental Workflow

To visualize the concepts discussed, the following diagrams illustrate the β-adrenergic signaling pathway and a typical experimental workflow for antagonist characterization.

G cluster_0 Ligand Binding cluster_1 Signal Transduction cluster_2 Cellular Response Epinephrine/\nNorepinephrine Epinephrine/ Norepinephrine β-Adrenoreceptor β-Adrenoreceptor Epinephrine/\nNorepinephrine->β-Adrenoreceptor Binds to G Protein G Protein β-Adrenoreceptor->G Protein Activates β-Blocker\n(e.g., Glycoborine?) β-Blocker (e.g., Glycoborine?) β-Blocker\n(e.g., Glycoborine?)->β-Adrenoreceptor Blocks Adenylate Cyclase Adenylate Cyclase G Protein->Adenylate Cyclase Activates ATP to cAMP ATP to cAMP Adenylate Cyclase->ATP to cAMP Converts Protein Kinase A Protein Kinase A ATP to cAMP->Protein Kinase A Activates Physiological Response\n(e.g., Increased Heart Rate) Physiological Response (e.g., Increased Heart Rate) Protein Kinase A->Physiological Response\n(e.g., Increased Heart Rate) Leads to

Caption: β-Adrenergic Signaling Pathway.

G Start Start In Vitro Studies In Vitro Studies Start->In Vitro Studies Binding Assays Binding Assays In Vitro Studies->Binding Assays Functional Assays Functional Assays In Vitro Studies->Functional Assays In Vivo Studies In Vivo Studies Binding Assays->In Vivo Studies Functional Assays->In Vivo Studies Animal Models Animal Models In Vivo Studies->Animal Models Data Analysis & Comparison Data Analysis & Comparison Animal Models->Data Analysis & Comparison End End Data Analysis & Comparison->End

Caption: Experimental Workflow for Antagonist Characterization.

References

Head-to-head comparison of Glycoborinine and other natural product enzyme inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of drug discovery and biomedical research, natural products continue to be a vital source of novel therapeutic agents. Their inherent structural diversity and biological activity make them prime candidates for the development of enzyme inhibitors. This guide provides a detailed head-to-head comparison of three well-characterized natural product enzyme inhibitors: (+)-Calanolide A , a potent inhibitor of HIV Reverse Transcriptase; Epigallocatechin gallate (EGCG) , a modulator of Dihydrofolate Reductase; and Genistein , an inhibitor of Protein Tyrosine Kinases. This comparison is designed for researchers, scientists, and drug development professionals, offering a comprehensive overview of their performance, supported by experimental data and detailed methodologies.

Quantitative Comparison of Inhibitory Activity

The inhibitory potency of these natural products is a critical parameter for their evaluation as potential therapeutic agents. The half-maximal inhibitory concentration (IC50) is a standard measure of this potency.

Natural Product InhibitorTarget EnzymeIC50 ValueExperimental Conditions
(+)-Calanolide A Human Immunodeficiency Virus Type 1 Reverse Transcriptase (HIV-1 RT)0.1 µM[1]Inhibition of recombinant HIV-1 RT in enzymatic assays.[1]
Epigallocatechin gallate (EGCG) Dihydrofolate Reductase (DHFR)20 µM[2]Inhibition of cell growth in lymphoma cells, attributed to DHFR inhibition.[2]
Genistein Epidermal Growth Factor Receptor (EGFR) Kinase2.6 µMInhibition of autophosphorylation of EGFR kinase.[3]
Genistein Protein Tyrosine Kinases (general)~8 µMGeneral inhibitory activity against protein tyrosine kinase activity.[4]

Mechanisms of Action and Signaling Pathways

Understanding the mechanism by which these natural products inhibit their target enzymes and the downstream signaling consequences is crucial for predicting their therapeutic effects and potential side effects.

(+)-Calanolide A: A Non-Nucleoside HIV-1 Reverse Transcriptase Inhibitor

(+)-Calanolide A is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that specifically targets HIV-1 RT, an essential enzyme for the replication of the human immunodeficiency virus.[1] Unlike nucleoside analogs, which compete with the natural substrates of the enzyme, NNRTIs bind to an allosteric site on the enzyme, inducing a conformational change that inactivates it. This binding interferes with the polymerase activity of RT, thereby halting the conversion of the viral RNA genome into double-stranded DNA, a critical step in the HIV life cycle.

HIV_Replication_Pathway HIV Virion HIV Virion Host Cell Host Cell HIV Virion->Host Cell Binding & Fusion Viral RNA Viral RNA Host Cell->Viral RNA Release Viral DNA Viral DNA Viral RNA->Viral DNA Reverse Transcription Reverse Transcriptase (RT) Reverse Transcriptase (RT) Integration Integration Viral DNA->Integration Provirus Provirus Integration->Provirus Transcription & Translation Transcription & Translation Provirus->Transcription & Translation New Virions New Virions Transcription & Translation->New Virions Calanolide_A (+)-Calanolide A Calanolide_A->Reverse Transcriptase (RT) Inhibition

HIV Replication and the inhibitory action of (+)-Calanolide A.
Epigallocatechin gallate (EGCG): Targeting Folate Metabolism

EGCG, a major polyphenol in green tea, has been shown to inhibit dihydrofolate reductase (DHFR). DHFR is a key enzyme in the folate metabolic pathway, responsible for converting dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential cofactors for the synthesis of nucleotides (purines and thymidylate) and certain amino acids.[5] By inhibiting DHFR, EGCG can disrupt DNA synthesis and repair, leading to cell cycle arrest and apoptosis, which underlies its potential anticancer effects.[2]

Folate_Metabolism_Pathway Dihydrofolate (DHF) Dihydrofolate (DHF) Tetrahydrofolate (THF) Tetrahydrofolate (THF) Dihydrofolate (DHF)->Tetrahydrofolate (THF) Reduction Nucleotide Synthesis Nucleotide Synthesis Tetrahydrofolate (THF)->Nucleotide Synthesis Amino Acid Synthesis Amino Acid Synthesis Tetrahydrofolate (THF)->Amino Acid Synthesis Dihydrofolate Reductase (DHFR) Dihydrofolate Reductase (DHFR) EGCG EGCG EGCG->Dihydrofolate Reductase (DHFR) Inhibition

Folate metabolism and the inhibitory action of EGCG.
Genistein: A Modulator of Tyrosine Kinase Signaling

Genistein, an isoflavone found in soy products, is a well-known inhibitor of protein tyrosine kinases (PTKs).[3] PTKs are a large family of enzymes that play a critical role in cellular signal transduction. They catalyze the transfer of a phosphate group from ATP to tyrosine residues on substrate proteins. This phosphorylation event can activate or inactivate downstream signaling pathways that regulate cell growth, proliferation, differentiation, and survival. Genistein's inhibitory action is competitive with respect to ATP.[3] By blocking the activity of PTKs, such as the Epidermal Growth Factor Receptor (EGFR), Genistein can disrupt aberrant signaling pathways that are often hyperactive in cancer cells.

RTK_Signaling_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Binding & Dimerization ADP ADP Receptor Tyrosine Kinase (RTK)->ADP Substrate Protein Substrate Protein Receptor Tyrosine Kinase (RTK)->Substrate Protein Phosphorylation ATP ATP ATP->Receptor Tyrosine Kinase (RTK) Phosphorylated Substrate Phosphorylated Substrate Substrate Protein->Phosphorylated Substrate Downstream Signaling Downstream Signaling Phosphorylated Substrate->Downstream Signaling Cellular Responses Cellular Responses Downstream Signaling->Cellular Responses Genistein Genistein Genistein->Receptor Tyrosine Kinase (RTK) Inhibition (ATP-competitive) HIV_RT_Assay_Workflow cluster_0 Reaction Incubation cluster_1 Precipitation and Washing cluster_2 Quantification Combine RT, template-primer, and inhibitor Combine RT, template-primer, and inhibitor Add [³H]-dTTP to initiate Add [³H]-dTTP to initiate Combine RT, template-primer, and inhibitor->Add [³H]-dTTP to initiate Incubate at 37°C Incubate at 37°C Add [³H]-dTTP to initiate->Incubate at 37°C Stop reaction with cold TCA Stop reaction with cold TCA Incubate at 37°C->Stop reaction with cold TCA Filter through glass fiber filters Filter through glass fiber filters Stop reaction with cold TCA->Filter through glass fiber filters Wash filters with TCA and ethanol Wash filters with TCA and ethanol Filter through glass fiber filters->Wash filters with TCA and ethanol Dry filters Dry filters Wash filters with TCA and ethanol->Dry filters Add scintillation fluid Add scintillation fluid Dry filters->Add scintillation fluid Measure radioactivity Measure radioactivity Add scintillation fluid->Measure radioactivity DHFR_Assay_Workflow cluster_0 Reaction Setup cluster_1 Reaction and Measurement Add buffer, NADPH, DHFR, and inhibitor to wells Add buffer, NADPH, DHFR, and inhibitor to wells Pre-incubate at room temperature Pre-incubate at room temperature Add buffer, NADPH, DHFR, and inhibitor to wells->Pre-incubate at room temperature Initiate reaction by adding DHF Initiate reaction by adding DHF Pre-incubate at room temperature->Initiate reaction by adding DHF Immediately measure absorbance at 340 nm kinetically Immediately measure absorbance at 340 nm kinetically Initiate reaction by adding DHF->Immediately measure absorbance at 340 nm kinetically PTK_Assay_Workflow cluster_0 Kinase Reaction cluster_1 Detection cluster_2 Quantification Add kinase and inhibitor to substrate-coated wells Add kinase and inhibitor to substrate-coated wells Add ATP to initiate Add ATP to initiate Add kinase and inhibitor to substrate-coated wells->Add ATP to initiate Incubate at 37°C Incubate at 37°C Add ATP to initiate->Incubate at 37°C Wash wells Wash wells Incubate at 37°C->Wash wells Add anti-phosphotyrosine-HRP antibody Add anti-phosphotyrosine-HRP antibody Wash wells->Add anti-phosphotyrosine-HRP antibody Add TMB substrate Add TMB substrate Wash wells->Add TMB substrate Incubate Incubate Add anti-phosphotyrosine-HRP antibody->Incubate Incubate->Wash wells Add stop solution Add stop solution Add TMB substrate->Add stop solution Measure absorbance at 450 nm Measure absorbance at 450 nm Add stop solution->Measure absorbance at 450 nm

References

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